t-Boc-Aminooxy-PEG12-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H63NO17/c1-32(2,3)50-31(36)33-49-29-28-48-27-26-47-25-24-46-23-22-45-21-20-44-19-18-43-17-16-42-15-14-41-13-12-40-11-10-39-9-8-38-7-6-37-5-4-30(34)35/h4-29H2,1-3H3,(H,33,36)(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMRDHSKTJNZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H63NO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to t-Boc-Aminooxy-PEG12-acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties, reactivity, and applications of t-Boc-Aminooxy-PEG12-acid. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Properties of this compound
This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a terminal carboxylic acid and a t-Boc protected aminooxy group. The PEG12 linker consists of twelve ethylene (B1197577) glycol units, imparting significant hydrophilicity to the molecule. This enhanced water solubility is a key advantage in biological applications, often improving the pharmacokinetic properties of the conjugated biomolecules.[1][2][3]
Physicochemical Data
| Property | Value | References |
| Chemical Formula | C₃₂H₆₃NO₁₇ | [4] |
| Molecular Weight | 733.9 g/mol | [4][5] |
| CAS Number | 187848-68-6 | [4] |
| Appearance | White to off-white solid or viscous oil | |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in water, dichloromethane (B109758) (DCM), dimethylformamide (DMF), and other polar organic solvents. | [4] |
Chemical Reactivity and Functional Groups
The utility of this compound stems from its two distinct functional groups, which allow for sequential and orthogonal conjugation strategies.[7]
-
Carboxylic Acid (-COOH): This terminal group can be activated to react with primary and secondary amines on biomolecules (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[5][6] Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS), or uronium-based reagents like HATU with a non-nucleophilic base such as diisopropylethylamine (DIPEA).[6][8]
-
t-Boc Protected Aminooxy (-ONH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines that is stable under a variety of conditions but can be readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[9][10] Once deprotected, the resulting aminooxy group (-ONH₂) can react with aldehydes or ketones to form a stable oxime linkage.[7][11] This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[11][12]
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound. These protocols are based on established procedures for similar PEGylated linkers and may require optimization for specific applications.
Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.2-8.0)
-
Quenching solution (e.g., Tris buffer or glycine)
-
Purification system (e.g., dialysis, size-exclusion chromatography, HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of NHS (or Sulfo-NHS).
-
Add 1.1 equivalents of EDC.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[8]
-
-
Coupling to Amine:
-
In a separate vessel, dissolve the amine-containing molecule in a suitable reaction buffer.
-
Add the activated NHS ester solution to the amine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[8]
-
-
Quenching and Purification:
t-Boc Deprotection
This protocol details the removal of the t-Boc protecting group to expose the aminooxy functionality.
Materials:
-
t-Boc protected compound
-
Dichloromethane (DCM) or dioxane
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Nitrogen or argon source
-
Rotary evaporator
Procedure:
-
Dissolution:
-
Dissolve the t-Boc protected compound in an appropriate organic solvent such as DCM or dioxane.[9]
-
-
Acid Treatment:
-
Monitoring the Reaction:
-
The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material and the appearance of the deprotected product.[9]
-
-
Work-up:
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator.[13]
-
Add cold diethyl ether to the residue to precipitate the deprotected product.[13]
-
Centrifuge to pellet the product and discard the supernatant. Wash the pellet with cold diethyl ether two more times.[13]
-
Dry the final product under vacuum. The product will typically be the TFA salt of the amine.[9]
-
Oxime Ligation
This protocol describes the conjugation of the deprotected aminooxy-PEG linker to an aldehyde or ketone-containing molecule.
Materials:
-
Deprotected aminooxy-PEG compound
-
Aldehyde or ketone-containing molecule
-
Reaction buffer (typically pH 6.5-7.5, e.g., PBS)[11]
-
Optional: Aniline (B41778) or its derivatives as a catalyst[11]
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the aminooxy-PEG compound in the reaction buffer.
-
Dissolve the aldehyde or ketone-containing molecule in a compatible solvent, preferably the reaction buffer.
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the aminooxy-PEG solution to the aldehyde/ketone solution. The optimal molar ratio should be determined empirically.[14]
-
If a catalyst is used, add aniline to the reaction mixture.
-
Incubate the reaction mixture for 2-4 hours at room temperature. For sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).[14]
-
-
Purification:
-
Purify the resulting oxime-linked conjugate using an appropriate method such as size-exclusion chromatography or HPLC to remove unreacted starting materials.[14]
-
Applications in Drug Development
The unique properties of this compound make it a versatile tool in the development of complex therapeutics.
PROTACs
In the synthesis of PROTACs, this linker can be used to connect a target protein ligand to an E3 ligase ligand.[1][15] The hydrophilic PEG spacer can improve the solubility and cell permeability of the final PROTAC molecule, while the length of the linker is a critical parameter for optimizing the formation of the ternary complex and subsequent target protein degradation.[3][16]
Antibody-Drug Conjugates (ADCs)
For ADCs, this compound can be used to attach a cytotoxic payload to an antibody.[2][] The PEG linker can help to improve the solubility and stability of the ADC, reduce aggregation, and potentially decrease immunogenicity.[2] The ability to perform sequential conjugations allows for precise control over the final ADC structure.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described above.
Caption: Workflow for Amide Bond Formation.
Caption: Sequential Deprotection and Oxime Ligation.
Caption: Solid-Phase PROTAC Synthesis Workflow.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound, 187848-68-6 | BroadPharm [broadpharm.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. t-Boc-Aminooxy-PEG-acid | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. broadpharm.com [broadpharm.com]
- 12. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
t-Boc-Aminooxy-PEG12-acid structure and chemical formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and common applications of t-Boc-Aminooxy-PEG12-acid, a heterobifunctional linker widely utilized in bioconjugation and drug development.
Core Structure and Chemical Identity
This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a discrete PEG length of 12 ethylene (B1197577) glycol units. This linker possesses two distinct functional groups at its termini: a tert-butoxycarbonyl (Boc) protected aminooxy group and a terminal carboxylic acid. The hydrophilic PEG chain enhances the solubility of the molecule and its conjugates in aqueous media.[1][2]
The terminal carboxylic acid can be activated to react with primary amine groups, forming a stable amide bond.[1][2] The Boc-protected aminooxy group, on the other hand, can be deprotected under mild acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to molecules containing aldehyde or ketone moieties to form a stable oxime linkage.[3][4][5]
Chemical Formula: C₃₂H₆₃NO₁₇[1][6][7]
Molecular Structure: The structure consists of a t-Boc protecting group, an aminooxy functional group, a PEG chain of 12 repeating ethylene glycol units, and a terminal carboxylic acid.
Physicochemical and Quantitative Data
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Source(s) |
| Molecular Weight | 733.9 g/mol | [1][6][8] |
| Exact Mass | 733.4100 g/mol | [7] |
| Chemical Formula | C₃₂H₆₃NO₁₇ | [1][6][7] |
| Purity | ≥95% - 98% | [1][6] |
| CAS Number | 187848-68-6 | [1][6] |
| Solubility | Water, Dichloromethane (DCM) | [6] |
| Storage | -20°C | [1][6] |
Experimental Protocols
The utility of this compound lies in its ability to sequentially link two different molecules. Below are detailed methodologies for the key reactions.
Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid terminus of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or amine-functionalized surface).
Materials:
-
This compound
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
-
Reaction Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolution: Dissolve this compound in the reaction solvent.
-
Activation of Carboxylic Acid:
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS) to the solution of this compound.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in the coupling buffer.
-
Add the activated t-Boc-Aminooxy-PEG12-NHS ester solution to the amine-containing solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the quenching solution to the reaction mixture to quench any unreacted NHS ester.
-
Purification: Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size exclusion chromatography or dialysis) to remove unreacted reagents.
Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy functionality.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in DCM.
-
Deprotection Reaction:
-
Add an excess of TFA to the solution (e.g., a 50% TFA/DCM solution).
-
Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or mass spectrometry.
-
-
Solvent Removal: Remove the TFA and DCM under reduced pressure.
-
Purification: The deprotected product can be purified by precipitation, extraction, or chromatography as needed.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of a typical bioconjugation experiment using this compound.
Caption: Bioconjugation workflow for this compound.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. t-Boc-Aminooxy-PEG-acid | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Synthesis of t-Boc-Aminooxy-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for t-Boc-Aminooxy-PEG12-acid, a valuable heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented in a multi-step approach, starting from commercially available dodecaethylene glycol. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate its practical application in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that involves the sequential functionalization of a dodecaethylene glycol (PEG12) backbone. The core strategy is to create a heterobifunctional molecule with a protected aminooxy group at one terminus and a carboxylic acid at the other. This is achieved through a series of protection, activation, and nucleophilic substitution reactions.
The overall synthetic workflow can be summarized as follows:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including typical yields and purity, are summarized in tables for clarity.
Step 1: Monotosylation of Dodecaethylene Glycol
The first step involves the selective monotosylation of one of the terminal hydroxyl groups of dodecaethylene glycol. This is a critical step to enable the differential functionalization of the two ends of the PEG chain.
Experimental Protocol:
-
Drying of Dodecaethylene Glycol: Dodecaethylene glycol (1 equivalent) is dried by azeotropic distillation with toluene (B28343) under reduced pressure to remove any residual water.
-
Reaction Setup: The dried dodecaethylene glycol is dissolved in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: To the stirred solution at 0 °C, pyridine (B92270) (1.2 equivalents) is added, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) in anhydrous DCM.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: The reaction mixture is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to afford the pure mono-tosylated product.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 70-85% | [1] |
| Purity | >95% (by HPLC) | [1] |
Step 2: Synthesis of α-tosyl-ω-tert-butoxycarbonylmethyl-dodecaethylene glycol (TsO-PEG12-OtBu)
The free hydroxyl group of the mono-tosylated PEG12 is then alkylated with tert-butyl bromoacetate to introduce the protected carboxylic acid functionality.
Experimental Protocol:
-
Reaction Setup: Mono-tosylated PEG12 (1 equivalent) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Base Addition: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) is added portion-wise to the solution at 0 °C. The mixture is stirred for 30 minutes at this temperature.
-
Alkylation: A solution of tert-butyl bromoacetate (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature for 12-18 hours and monitored by TLC or HPLC.
-
Work-up: The reaction is carefully quenched by the addition of water. The solvent is removed under reduced pressure, and the residue is dissolved in DCM. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 80-90% | [2] |
| Purity | >95% (by HPLC) | [2] |
Step 3: Synthesis of α-(t-Boc-aminooxy)-ω-(tert-butoxycarbonylmethyl)-dodecaethylene glycol
The tosyl group is a good leaving group and is displaced by N-Boc-hydroxylamine to introduce the protected aminooxy functionality.
Experimental Protocol:
-
Preparation of N-Boc-hydroxylamine salt: N-Boc-hydroxylamine (2 equivalents) is dissolved in anhydrous dimethylformamide (DMF), and sodium hydride (2 equivalents) is added at 0 °C. The mixture is stirred for 30 minutes.
-
Substitution Reaction: A solution of TsO-PEG12-OtBu (1 equivalent) in anhydrous DMF is added to the N-Boc-hydroxylamine salt solution.
-
Reaction Monitoring: The reaction mixture is heated to 60-70 °C and stirred for 24-48 hours. The reaction progress is monitored by TLC or HPLC.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed extensively with water and brine to remove DMF and salts. The organic phase is then dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in DCM).
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 60-75% | [3] |
| Purity | >95% (by HPLC) | [3] |
Step 4: Selective Hydrolysis of the tert-Butyl Ester
The final step is the selective deprotection of the tert-butyl ester to yield the free carboxylic acid, while keeping the t-Boc protecting group intact.
Experimental Protocol:
-
Reaction Setup: The purified t-Boc-Aminooxy-PEG12-O-tBu (1 equivalent) is dissolved in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v) at 0 °C.
-
Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours. The cleavage of the tert-butyl ester is monitored by TLC or LC-MS.
-
Work-up: The solvents are removed under reduced pressure. The residue is co-evaporated with toluene several times to remove residual TFA.
-
Purification: The crude product can be purified by precipitation from a solution in a small amount of DCM by adding cold diethyl ether or by preparative HPLC to obtain the final this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | >90% | [4][5] |
| Purity | >98% (by HPLC) | [4][5] |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for a single step in the synthesis, highlighting the key stages of reaction, work-up, and purification.
Caption: General experimental workflow for a synthesis step.
Characterization
The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of characteristic peaks for the PEG backbone, the t-Boc group, and the terminal functional groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the products at each stage.
Conclusion
The synthesis of this compound presented in this guide provides a robust and reproducible pathway for obtaining this important heterobifunctional linker. By following the detailed protocols and paying close attention to reaction monitoring and purification, researchers can successfully synthesize this versatile molecule for a wide range of applications in drug development and chemical biology. The provided quantitative data serves as a benchmark for expected outcomes, aiding in the planning and execution of the synthesis.
References
Technical Guide: t-Boc-Aminooxy-PEG12-acid as a Heterobifunctional Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of t-Boc-Aminooxy-PEG12-acid, a versatile heterobifunctional linker used in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Properties and Specifications
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring two distinct reactive moieties at either end of a 12-unit PEG spacer. This structure allows for the sequential and controlled conjugation of two different molecules. The key functional groups are a t-Boc protected aminooxy group and a terminal carboxylic acid. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugate.
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | References |
| CAS Number | 187848-68-6 | [1] |
| Molecular Weight | ~733.9 g/mol | [1] |
| Molecular Formula | C32H63NO17 | [1] |
| Purity | Typically >95% | [1] |
| Storage | -20°C | [1] |
Chemical Structure and Reactivity
The utility of this compound lies in its orthogonal reactivity, which allows for a stepwise conjugation strategy.
-
Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amine groups on a target molecule, such as a protein or peptide, to form a stable amide bond. This reaction is typically facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC).[1]
-
t-Boc Protected Aminooxy Group: The aminooxy group is protected by a tert-butyloxycarbonyl (t-Boc) group, which is stable under the conditions required for the carboxylic acid coupling. This protecting group can be removed under mild acidic conditions to reveal the reactive aminooxy group. The deprotected aminooxy group can then react with aldehydes or ketones on a second molecule to form a stable oxime linkage.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of complex therapeutic and diagnostic agents.
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The carboxylic acid can be conjugated to the antibody, and after deprotection, the aminooxy group can be reacted with a payload containing an aldehyde or ketone.
-
PROTACs: this compound is also employed as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connects the target protein ligand to the E3 ligase ligand.
Experimental Workflow and Protocols
The following section outlines a general experimental workflow for the use of this compound in a two-step bioconjugation reaction. It is important to note that this is a representative protocol and may require optimization for specific applications.
Representative Protocol for Bioconjugation
Materials:
-
Molecule 1 (containing a primary amine)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) (optional, for improved efficiency)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Molecule 2 (containing an aldehyde or ketone)
-
Reaction buffers (e.g., PBS)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Amide Coupling:
-
Dissolve Molecule 1 and a slight molar excess of this compound in anhydrous DMF.
-
Add EDC (and NHS, if used) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by an appropriate analytical method (e.g., LC-MS).
-
Purify the resulting intermediate conjugate to remove unreacted starting materials and coupling reagents.
-
-
t-Boc Deprotection:
-
Dissolve the purified intermediate conjugate in DCM.
-
Add a solution of TFA in DCM (e.g., 20-50% v/v) at 0°C.
-
Stir the reaction for 1-2 hours at room temperature.
-
Remove the solvent and excess TFA under reduced pressure. The deprotected intermediate is often used in the next step without further purification.
-
-
Oxime Ligation:
-
Dissolve the deprotected intermediate in a suitable reaction buffer.
-
Add a molar excess of Molecule 2 (containing an aldehyde or ketone).
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by LC-MS or SDS-PAGE if one of the molecules is a protein.
-
Purify the final bioconjugate using an appropriate chromatographic method.
-
Conclusion
This compound is a powerful and versatile tool for researchers and drug developers engaged in the construction of complex bioconjugates. Its well-defined structure, hydrophilic PEG spacer, and orthogonal reactive ends enable the precise and efficient linkage of diverse molecules, facilitating the development of next-generation therapeutics and diagnostics. While the general principles of its use are well-established, specific applications will require careful optimization of reaction conditions to achieve the desired outcome.
References
Navigating the Properties of t-Boc-Aminooxy-PEG12-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of t-Boc-Aminooxy-PEG12-acid, a heterobifunctional linker critical in the development of advanced bioconjugates and therapeutics such as PROTACs (Proteolysis Targeting Chimeras). Due to the limited availability of specific quantitative data in public literature, this guide synthesizes available information, draws inferences from structurally similar molecules, and provides detailed experimental protocols to enable researchers to determine precise empirical values.
Core Properties and Structure
This compound is characterized by three key functional components: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This structure imparts a unique combination of properties essential for its role as a molecular linker. The hydrophilic PEG chain enhances aqueous solubility, while the terminal functional groups provide sites for sequential conjugation.[1]
Solubility Profile
The solubility of this compound is a critical parameter for its application in various reaction conditions. While specific quantitative data is not extensively published, a qualitative understanding can be derived from supplier information and the properties of its constituent parts.
Qualitative Solubility Data
| Solvent | Classification | Reported Solubility | Citation |
| Water | Aqueous | Soluble | [1] |
| Dichloromethane (DCM) | Chlorinated | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Inferred Soluble | [2] |
| Dimethylformamide (DMF) | Polar Aprotic | Inferred Soluble | [2] |
*Solubility in DMSO and DMF is inferred from the reported solubility of the closely related t-Boc-Aminooxy-PEG12-NHS ester.[2] The structural similarity suggests a comparable solubility profile in these polar aprotic solvents.
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentration data, the following "shake flask" method, adapted from WHO guidelines, is recommended for determining the equilibrium solubility.[3]
Objective: To determine the quantitative solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, DCM, DMSO, DMF, Acetonitrile)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[3]
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.
-
-
Sample Processing:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
-
Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound using a validated analytical technique.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or mol/L.
-
It is recommended to perform a minimum of three replicate determinations for each solvent.[3]
-
References
The Pivotal Role of PEG Linkers in Antibody-Drug Conjugate (ADC) Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which synergistically combine the specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic payloads. The linker, a critical component connecting these two moieties, plays a paramount role in the overall efficacy and safety of an ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in modern ADC design. This technical guide provides a comprehensive overview of the key literature on PEG linkers in ADC development, summarizing quantitative data, detailing experimental protocols, and visualizing core concepts to empower researchers in this dynamic field.
The Multifaceted Advantages of PEG Linkers in ADCs
The incorporation of PEG chains into ADC linkers offers a multitude of benefits that address key challenges in ADC development, primarily stemming from the often hydrophobic nature of cytotoxic payloads.
Enhanced Hydrophilicity and Solubility: A primary advantage of PEG linkers is their inherent hydrophilicity. Many potent cytotoxic drugs are hydrophobic, which can lead to aggregation of the final ADC, particularly at higher drug-to-antibody ratios (DARs). This aggregation can negatively impact manufacturing, stability, and in vivo performance, potentially leading to rapid clearance and increased immunogenicity. PEG linkers effectively create a hydrophilic shield around the payload, mitigating aggregation and improving the overall solubility of the ADC.[1]
Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic molecules.[1] The hydrophilic nature of PEG increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend the plasma half-life.[1] This prolonged circulation time allows for greater accumulation of the ADC in the tumor tissue, enhancing its therapeutic potential.
Reduced Immunogenicity and Off-Target Toxicity: The PEG chain can sterically hinder the payload and portions of the antibody from interacting with the immune system, potentially reducing the immunogenicity of the ADC. By improving the ADC's solubility and pharmacokinetic profile, PEG linkers can also minimize non-specific uptake by healthy tissues, thereby widening the therapeutic window and reducing off-target toxicity.
Facilitating Higher Drug-to-Antibody Ratios (DARs): The ability to attach a sufficient number of drug molecules to an antibody is crucial for therapeutic efficacy. However, increasing the DAR with hydrophobic payloads can exacerbate aggregation issues. Hydrophilic PEG linkers enable the development of ADCs with higher DARs by counteracting the hydrophobicity of the payload, allowing for the delivery of a greater therapeutic dose to the target cancer cells.[1]
Quantitative Impact of PEG Linker Properties on ADC Performance
The length and architecture of the PEG linker are critical design parameters that can be modulated to optimize the performance of an ADC. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key ADC attributes.
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | ADC Platform | Clearance Rate (mL/day/kg) | Half-Life (t1/2) | Reference |
| No PEG | Non-binding IgG-MMAE (DAR 8) | ~15 | - | [2] |
| PEG2 | Non-binding IgG-MMAE (DAR 8) | ~10 | - | [2] |
| PEG4 | Non-binding IgG-MMAE (DAR 8) | ~7 | - | [2] |
| PEG8 | Non-binding IgG-MMAE (DAR 8) | ~5 | - | [2] |
| PEG12 | Non-binding IgG-MMAE (DAR 8) | ~5 | - | [2] |
| PEG24 | Non-binding IgG-MMAE (DAR 8) | ~5 | - | [2] |
| No PEG | ZHER2-SMCC-MMAE | - | 19.6 min | [3] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | - | 49.2 min (2.5-fold increase) | [3] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | - | 219.0 min (11.2-fold increase) | [3] |
Note: Data is synthesized from different studies and should be interpreted within the context of the specific experimental models.
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| PEG Linker Length | ADC Platform | Cell Line | IC50 (nM) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 (HER2-high) | Not specified, baseline | [3] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 (HER2-high) | ~6.5-fold higher than no PEG | [3] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 (HER2-high) | ~22.5-fold higher than no PEG | [3] |
| PEG4 | Trastuzumab-PEG-MMAD (DAR 2.5) | SK-BR-3 (HER2+) | ~0.1 | [4] |
| PEG6 | Trastuzumab-PEG-MMAD (DAR 5.0) | SK-BR-3 (HER2+) | ~0.05 | [4] |
| PEG8 | Trastuzumab-PEG-MMAD (DAR 4.8) | SK-BR-3 (HER2+) | ~0.05 | [4] |
| PEG12 | Trastuzumab-PEG-MMAD (DAR 3.7) | SK-BR-3 (HER2+) | ~0.05 | [4] |
| PEG24 | Trastuzumab-PEG-MMAD (DAR 3.0) | SK-BR-3 (HER2+) | ~0.1 | [4] |
Note: A higher IC50 value indicates lower in vitro potency. The effect of PEG linker length on cytotoxicity can be context-dependent.
Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)
| PEG Linker Length | ADC Platform | Tumor Model | Dosing | Outcome | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 Xenograft | 5.0 mg/kg | Tumor growth inhibition | [3] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 Xenograft | 10.0 mg/kg | Improved tumor growth inhibition vs. no PEG | [3] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 Xenograft | 20.0 mg/kg | Most significant tumor growth inhibition | [3] |
| PEG12 | anti-CD30-GA-PABC-MMAE (DAR 8) | Karpas 299 Xenograft | 0.5 mg/kg | High efficacy and tolerability | [4] |
Note: In vivo efficacy is influenced by a combination of factors including pharmacokinetics and cytotoxicity.
Key Experimental Protocols in PEG-ADC Development
The following sections provide detailed methodologies for key experiments involved in the development and evaluation of ADCs with PEG linkers.
ADC Synthesis and Purification
This protocol outlines the conjugation of a maleimide-functionalized PEG-payload to a monoclonal antibody via reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-PEG-Payload linker dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Conjugation buffer: e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5.[2][5]
-
Purification/desalting columns (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Reduction:
-
Conjugation:
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or dialysis.[6]
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the final protein concentration using a protein assay (e.g., BCA) or UV-Vis spectrophotometry at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the purity and aggregation state of the ADC using SEC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the in vitro potency of an ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and control articles (unconjugated antibody, free payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[8]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[3]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control articles in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO₂.[9]
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][10] During this time, viable cells will reduce the MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength (e.g., 630 nm) can be used for background correction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 value for each compound.
-
In Vivo Pharmacokinetic Study
This protocol outlines a typical pharmacokinetic study in rodents to evaluate the clearance and half-life of an ADC.
Materials:
-
Rodents (e.g., mice or rats)
-
ADC solution in a sterile, biocompatible buffer
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Method for ADC quantification (e.g., ELISA or LC-MS/MS)
Procedure:
-
Dosing:
-
Administer a single intravenous (IV) dose of the ADC at a defined concentration to a cohort of animals.[12]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).[13]
-
-
Sample Processing:
-
Process the blood samples to isolate plasma.
-
-
Quantification:
-
Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated analytical method.[1]
-
-
Data Analysis:
-
Plot the plasma concentration of the ADC versus time.
-
Determine key pharmacokinetic parameters such as clearance, half-life (t1/2), and area under the curve (AUC) using appropriate pharmacokinetic modeling software.
-
In Vivo Antitumor Efficacy Study (Xenograft Model)
This protocol describes an efficacy study in a tumor xenograft model to assess the anti-tumor activity of an ADC.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cells that express the target antigen
-
ADC and vehicle control solutions
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant the tumor cells into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[2]
-
Randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the ADC and vehicle control to their respective groups, typically via intravenous injection, at a predetermined dose and schedule.
-
-
Tumor Monitoring:
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.[12]
-
-
Endpoint:
-
The study is concluded when the tumors in the control group reach a predefined size, or at a set time point.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
-
Evaluate the overall survival of the different treatment groups.
-
Visualizing Core Concepts in PEG-ADC Development
The following diagrams, created using the DOT language, illustrate key concepts in the development and mechanism of action of ADCs with PEG linkers.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: A typical workflow for the development of an antibody-drug conjugate.
Caption: Logical relationships between PEG linker properties and ADC performance.
Conclusion
PEG linkers are indispensable tools in the design and development of next-generation antibody-drug conjugates. Their ability to enhance solubility, improve pharmacokinetic profiles, and enable higher drug loading directly contributes to the creation of more effective and safer targeted cancer therapies. A thorough understanding of how PEG linker properties, such as length and architecture, quantitatively impact ADC performance is crucial for the rational design of novel ADCs. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of antibody-drug conjugates. As our understanding of the intricate interplay between the antibody, linker, and payload continues to evolve, the strategic use of versatile components like PEG linkers will undoubtedly pave the way for even more innovative and life-saving cancer treatments.
References
- 1. Whole-Body Pharmacokinetics of Antibody in Mice Determined using Enzyme-Linked Immunosorbent Assay and Derivation of Tissue Interstitial Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. beta.broadpharm.com [beta.broadpharm.com]
- 6. confluore.com [confluore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. championsoncology.com [championsoncology.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Cornerstone of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of the Linker in PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects the two.[3][4] While the ligands provide specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are crucial determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][6] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[9] This guide provides a comprehensive overview of PROTAC linkers, their function, and the experimental methodologies used to evaluate their impact on targeted protein degradation.
Function and Classification of PROTAC Linkers
The primary function of the PROTAC linker is to bridge the POI-binding and E3 ligase-binding ligands, enabling the formation of a ternary complex.[10] The characteristics of the linker directly influence the geometry and stability of this complex, which in turn dictates the efficiency of ubiquitin transfer from the E3 ligase to the target protein.[6]
PROTAC linkers can be broadly classified based on their chemical composition and flexibility:
-
Flexible Linkers: These are the most common type of linkers and typically consist of alkyl chains or polyethylene (B3416737) glycol (PEG) units.[9]
-
Alkyl Chains: Simple hydrocarbon chains that offer significant conformational flexibility. They are synthetically accessible but are generally hydrophobic, which can affect the solubility of the PROTAC.[9]
-
Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[9] Approximately 54% of reported PROTACs utilize PEG linkers.[9]
-
-
Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints.[9] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[9]
-
"Clickable" Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular and efficient method for PROTAC synthesis.[11] This approach allows for the modular and rapid assembly of PROTAC libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[9]
Data Presentation: The Impact of Linker Properties on PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[9]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[9]
The following tables summarize experimental data from various studies, illustrating the impact of linker length and composition on PROTAC performance.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [6]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) []
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [9]
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted Cyclohexane) | Rigidified PROTAC | More potent degradation |
Table 4: Impact of Linker Composition on Cereblon (CRBN) Degradation [6]
| Linker Composition | Degradation in HEK293T cells |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| Three PEG units | Weak degradation |
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol describes a general procedure for the final ligation step in PROTAC synthesis, coupling an azide-functionalized component with an alkyne-functionalized component.[11][13]
Reagents and Materials:
-
Azide-functionalized component (POI ligand or E3 ligase ligand with linker, 1.0 eq)
-
Alkyne-functionalized component (the other binding partner, 1.1 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O, 0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the azide-functionalized component and the alkyne-functionalized component in the chosen solvent system under a nitrogen atmosphere.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Protocol 2: Western Blotting for Protein Degradation Analysis
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5][10][14]
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
This protocol provides a general workflow for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex using SPR.[7][15]
Experimental Setup:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Prepare a series of solutions containing the PROTAC at a constant concentration and the target protein at varying concentrations (or vice versa).
Procedure:
-
Binary Interaction Analysis:
-
Inject the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).
-
Inject the target protein over a different flow cell with immobilized E3 ligase as a negative control.
-
-
Ternary Complex Formation:
-
Inject the pre-incubated mixture of PROTAC and target protein over the immobilized E3 ligase.
-
Monitor the binding response in real-time to observe the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation.
-
Calculate the cooperativity factor (α), which indicates whether the binding of the second protein is enhanced (α > 1) or hindered (α < 1) by the presence of the first.
-
Protocol 4: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
This protocol outlines the use of ITC to measure the thermodynamic parameters of ternary complex formation.[16][17][18]
Sample Preparation:
-
Dialyze all proteins and the PROTAC into the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of all components.
Experimental Procedure:
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine the binary binding affinity and thermodynamics.
-
Titrate the PROTAC into the E3 ligase solution to determine the other binary interaction parameters.
-
-
Ternary Complex Titration:
-
Saturate the E3 ligase with the PROTAC.
-
Titrate the target protein into the E3 ligase-PROTAC complex solution.
-
-
Data Analysis:
-
Analyze the resulting thermograms to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the ternary complex formation.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.
-
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: The Ubiquitin-Proteasome System signaling pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aragen.com [aragen.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 18. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Boc protection and deprotection in peptide synthesis
An In-depth Technical Guide to Boc Protection and Deprotection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of the tert-butyloxycarbonyl (Boc) protecting group in peptide synthesis, a cornerstone of solid-phase peptide synthesis (SPPS). It details the chemical principles, experimental protocols, and critical considerations for the successful application of Boc chemistry in the construction of peptide chains.
Introduction to Boc Protection in Peptide Synthesis
The strategic use of protecting groups is fundamental to successful peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids. Its application was a pivotal development in the field, enabling the stepwise and controlled assembly of amino acids into a desired peptide sequence.
The core principle of Boc-based SPPS involves the following cyclical steps:
-
Attachment: The C-terminal amino acid, with its α-amino group protected by Boc, is anchored to a solid support (resin).
-
Deprotection: The Boc group is removed from the α-amino group of the resin-bound amino acid, typically using a moderately strong acid like trifluoroacetic acid (TFA).
-
Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated amino group of the preceding residue.
-
Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.
-
Cleavage: The completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, usually with a strong acid such as hydrofluoric acid (HF).
The success of this strategy hinges on the differential acid lability of the α-amino Boc group and the more acid-stable side-chain protecting groups.
The Chemistry of Boc Protection and Deprotection
Boc Protection of Amino Acids
The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. The reaction proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.
Key Reagents and Conditions:
-
Boc Source: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient reagent.
-
Base: An aqueous solution of a base like sodium hydroxide (B78521) (NaOH), sodium carbonate (Na₂CO₃), or triethylamine (B128534) (TEA) is used to deprotonate the amino group, enhancing its nucleophilicity.
-
Solvent: A mixed solvent system, often a combination of an organic solvent like dioxane, tetrahydrofuran (B95107) (THF), or acetone (B3395972) with water, is employed to dissolve both the amino acid and (Boc)₂O.
The general reaction is as follows:
H₂N-CHR-COOH + ((CH₃)₃COCO)₂O → (CH₃)₃COCO-NH-CHR-COOH + (CH₃)₃COH + CO₂
Boc Deprotection: The Key to Stepwise Synthesis
The removal of the Boc group is the critical deprotection step in Boc-SPPS. It is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.
Mechanism of Acid-Catalyzed Boc Deprotection:
-
Protonation of the Boc group's carbonyl oxygen by TFA.
-
Formation of a stable tert-butyl cation.
-
Decomposition of the resulting carbamic acid to yield the free amino group and carbon dioxide.
This deprotection step must be selective, removing the α-amino Boc group without cleaving the peptide from the resin or removing the side-chain protecting groups.
Quantitative Data in Boc Chemistry
The efficiency of both the protection and deprotection steps is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to these processes.
Table 1: Common Conditions for Boc Protection of Amino Acids
| Amino Acid Type | Reagent | Base | Solvent System | Typical Reaction Time | Typical Yield |
| Aliphatic | (Boc)₂O | NaOH | Dioxane/Water | 2-4 hours | >95% |
| Aromatic | (Boc)₂O | Na₂CO₃ | THF/Water | 3-6 hours | >90% |
| Hydroxylic | (Boc)₂O | TEA | Dioxane/Water | 4-8 hours | >90% |
| Acidic/Amidic | (Boc)₂O | NaOH | Acetone/Water | 2-5 hours | >95% |
Table 2: Reagents and Conditions for Boc Deprotection in SPPS
| Reagent | Concentration | Scavenger | Typical Reaction Time | Efficacy | Notes |
| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | None typically required | 20-30 minutes | >99% | Standard and most common method. |
| Hydrochloric acid (HCl) | 4M in Dioxane | None | 30-60 minutes | >98% | Can be used as an alternative to TFA. |
Experimental Protocols
Protocol for Boc Protection of Alanine
This protocol provides a general procedure for the protection of an amino acid with the Boc group.
Materials:
-
L-Alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1N)
Procedure:
-
Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Add (Boc)₂O (1.1 equivalents) to the solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.
-
Extract the product into ethyl acetate (3 times).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield Boc-L-Alanine.
Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the removal of the Boc group from a resin-bound amino acid.
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Swell the peptide-resin in DCM for 20 minutes.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the TFA solution.
-
Wash the resin with DCM (3 times) to remove excess TFA.
-
Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).
-
Wash the resin with DCM (3 times) to remove excess DIEA.
-
The resin is now ready for the next coupling step.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the logical flow of processes in peptide synthesis.
Caption: Experimental workflow for the Boc protection of an amino acid.
Caption: Cyclical workflow for Boc deprotection in Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Conclusion
The Boc protection strategy remains a robust and valuable tool in the synthesis of peptides, particularly for specific applications and sequences. A thorough understanding of the underlying chemistry, optimization of reaction conditions, and adherence to well-defined protocols are paramount for achieving high-purity peptides. This guide provides the foundational knowledge and practical methodologies to effectively implement Boc chemistry in peptide synthesis endeavors.
Methodological & Application
Application Notes and Protocols for the Conjugation of t-Boc-Aminooxy-PEG12-acid to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of t-Boc-Aminooxy-PEG12-acid to primary amine residues (e.g., lysine) on antibodies. This process yields an antibody-PEG conjugate with a protected aminooxy group, which can be subsequently deprotected to allow for the site-specific attachment of a payload molecule containing an aldehyde or ketone functional group via an oxime bond. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the final antibody conjugate.
The protocol is divided into three main stages:
-
Activation and Conjugation: Activation of the carboxylic acid on this compound using EDC and NHS chemistry, followed by conjugation to the antibody.
-
Purification of the Intermediate Conjugate: Removal of excess PEG linker and reagents.
-
Deprotection of the t-Boc Group: Exposure of the terminal aminooxy functionality.
-
Characterization of the Final Conjugate: Analysis of the PEG-to-antibody ratio (PAR).
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Reagent | Supplier | Purpose |
| This compound | Various | PEG linker |
| Monoclonal Antibody (mAb) | User-defined | Target protein |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Standard laboratory supplier | Carboxyl group activator |
| N-hydroxysuccinimide (NHS) | Standard laboratory supplier | Stabilizes activated carboxyl group |
| 2-(N-morpholino)ethanesulfonic acid (MES) Buffer | Standard laboratory supplier | Activation buffer |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Standard laboratory supplier | Conjugation and wash buffer |
| Trifluoroacetic acid (TFA) | Standard laboratory supplier | Boc deprotection reagent |
| Dichloromethane (DCM) | Standard laboratory supplier | Solvent for deprotection |
| Hydroxylamine (B1172632) or Tris Buffer | Standard laboratory supplier | Quenching agent |
| Size-Exclusion Chromatography (SEC) Column | e.g., Sephadex G-25 | Purification of conjugate |
| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | Buffer exchange and concentration |
| DMSO or DMF | Standard laboratory supplier | Solvent for PEG linker |
Experimental Protocols
Stage 1: Activation of this compound and Conjugation to Antibody
This stage involves the activation of the terminal carboxylic acid of the PEG linker to form a reactive NHS ester, which then couples with primary amines on the antibody.
Protocol:
-
Antibody Preparation:
-
If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to PBS (pH 7.2-7.5) using an Amicon® Ultra centrifugal filter unit or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in PBS.
-
-
PEG Linker Preparation:
-
Allow the this compound, EDC, and NHS to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mg/mL).
-
-
Activation of PEG Linker:
-
In a separate microcentrifuge tube, dissolve this compound in MES buffer (0.1 M MES, 0.5 M NaCl, pH 5.0-6.0). A 10 to 20-fold molar excess of the PEG linker over the antibody is a good starting point for optimization.
-
Add EDC and NHS to the PEG linker solution. A common starting point is a 2-5 fold molar excess of EDC and NHS over the PEG linker.
-
Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Antibody:
-
Add the activated PEG linker solution to the antibody solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using PBS if necessary.
-
Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add a quenching solution such as hydroxylamine or Tris buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
Quantitative Parameters for Stage 1:
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 2-10 mg/mL | Higher concentrations can increase conjugation efficiency. |
| Molar Ratio (PEG:Antibody) | 10:1 to 20:1 | This should be optimized for the specific antibody. |
| Molar Ratio (EDC:PEG) | 2:1 to 5:1 | A slight excess ensures efficient activation. |
| Molar Ratio (NHS:PEG) | 2:1 to 5:1 | Stabilizes the activated intermediate. |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0 | Optimal pH for EDC/NHS activation. |
| Conjugation Buffer | PBS, pH 7.2-7.5 | Optimal pH for NHS ester reaction with amines. |
| Reaction Time (Activation) | 15-30 minutes | At room temperature. |
| Reaction Time (Conjugation) | 2 hours at RT or overnight at 4°C | Longer incubation at 4°C can be beneficial. |
| Quenching Agent | 10-50 mM Hydroxylamine or Tris | Stops the conjugation reaction. |
Stage 2: Purification of the t-Boc-Aminooxy-PEG-Antibody Conjugate
Purification is critical to remove unreacted PEG linker and other reagents from the conjugate.
Protocol:
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.5).
-
Apply the quenched reaction mixture to the column.
-
Elute the conjugate with PBS. The antibody conjugate will elute in the void volume, while smaller molecules like the unreacted PEG linker and quenching agents will be retained.
-
Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.
-
Pool the fractions containing the purified conjugate.
-
-
Buffer Exchange and Concentration (Optional):
-
If necessary, concentrate the purified conjugate and exchange the buffer to a desired storage buffer using an Amicon® Ultra centrifugal filter unit.
-
Stage 3: Deprotection of the t-Boc Group
This step removes the t-Boc protecting group to reveal the reactive aminooxy functionality.
Protocol:
-
Lyophilization (Optional):
-
For reactions in organic solvents, the purified conjugate can be lyophilized to remove aqueous buffer.
-
-
Deprotection Reaction:
-
Dissolve the lyophilized conjugate or the aqueous solution of the conjugate in a solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM). A common concentration is 20-50% TFA in DCM.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by LC-MS.
-
Caution: TFA is a strong acid; handle with appropriate personal protective equipment in a fume hood. The stability of the antibody under these conditions should be empirically verified.
-
-
Removal of TFA:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
To ensure complete removal of residual TFA, the sample can be co-evaporated with a solvent like toluene.
-
-
Purification and Buffer Exchange:
-
Immediately after deprotection, purify the conjugate and exchange the buffer to a neutral pH buffer (e.g., PBS, pH 7.4) using SEC or centrifugal filters to maintain antibody stability.
-
Quantitative Parameters for Stage 3:
| Parameter | Recommended Range/Value | Notes |
| Deprotection Reagent | 20-50% TFA in DCM | The concentration can be optimized. |
| Reaction Time | 30 minutes - 2 hours | Monitor reaction completion by LC-MS. |
| Reaction Temperature | Room Temperature |
Stage 4: Characterization of the Aminooxy-PEG-Antibody Conjugate
It is essential to characterize the final conjugate to determine the average number of PEG linkers conjugated per antibody, known as the PEG-to-Antibody Ratio (PAR).
Methods for PAR Determination:
-
UV/Vis Spectroscopy: This is a simple method to estimate the average PAR if the PEG linker contains a chromophore with a distinct absorbance from the antibody at 280 nm. Since this PEG linker does not have a strong chromophore, this method is less applicable unless the payload is attached.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the native and conjugated antibody. The mass shift corresponds to the number of attached PEG linkers. This is a highly accurate method.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated PEG linkers, as each PEG addition can alter the hydrophobicity of the antibody.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (LC-MS), can be used to analyze the light and heavy chains of the antibody after reduction, providing information on the distribution of the PEG linker.
Diagrams
A Step-by-Step Guide to Utilizing t-Boc-Aminooxy-PEG12-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the heterobifunctional linker, t-Boc-Aminooxy-PEG12-acid. This linker offers a versatile platform for conjugating a target protein ligand (warhead) and an E3 ligase ligand, featuring a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties. The synthesis strategy involves a sequential three-step process: initial amide bond formation, deprotection of the Boc-protected aminooxy group, and subsequent oxime ligation to a carbonyl-containing binding partner.
Introduction to PROTAC Technology and the Role of this compound
PROTACs are innovative heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. A typical PROTAC consists of two key ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability. The this compound linker is a valuable tool in PROTAC design due to its dual functionality. The terminal carboxylic acid allows for standard amide bond formation with an amine-functionalized warhead or E3 ligase ligand. The t-Boc-protected aminooxy group, after deprotection, provides a bioorthogonal handle for conjugation to a binding partner containing an aldehyde or ketone, forming a stable oxime bond. The PEG12 spacer enhances the aqueous solubility of the resulting PROTAC.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound can be conceptually divided into three main stages, as illustrated in the workflow diagram below. This modular approach allows for the synthesis and purification of intermediates, simplifying the overall process.
Caption: Overall workflow for PROTAC synthesis using this compound.
Experimental Protocols
The following protocols provide a detailed methodology for each step of the PROTAC synthesis. Researchers should note that reaction conditions may require optimization based on the specific properties of the warhead and E3 ligase ligand.
Step 1: Amide Coupling of this compound
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine-functionalized binding partner (either the warhead or the E3 ligase ligand).
Materials and Reagents:
-
Amine-functionalized warhead or E3 ligase ligand
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere setup
Procedure:
-
Under a nitrogen atmosphere, dissolve the amine-functionalized component (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
| Parameter | Value/Condition | Notes |
| Solvent | Anhydrous DMF | Ensure solvent is dry to prevent hydrolysis of coupling reagents. |
| Coupling Reagent | HATU | Other coupling reagents like EDC/HOBt can also be used. |
| Base | DIPEA | A non-nucleophilic base is crucial to prevent side reactions. |
| Temperature | Room Temperature | |
| Reaction Time | 4-16 hours | Monitor by LC-MS for completion. |
| Typical Yield | 70-90% | Yield is substrate-dependent and may require optimization. |
Step 2: Boc Deprotection
This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive aminooxy functionality.
Materials and Reagents:
-
Boc-protected intermediate from Step 1
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Boc-protected intermediate in DCM (e.g., 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by LC-MS for the complete disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting aminooxy-PEG12 intermediate is typically obtained as a TFA salt and can often be used in the next step without further purification.
| Parameter | Value/Condition | Notes |
| Solvent | DCM | |
| Deprotecting Agent | TFA | |
| Concentration | 20-50% v/v | Higher concentrations may be needed for stubborn substrates. |
| Temperature | 0 °C to Room Temp. | Initial cooling helps to control the reaction exotherm. |
| Reaction Time | 1-4 hours | Monitor by LC-MS for completion. |
| Typical Yield | >95% (crude) | The product is often used directly in the next step. |
Step 3: Oxime Ligation
This protocol describes the conjugation of the deprotected aminooxy intermediate with a carbonyl-functionalized (aldehyde or ketone) binding partner to form the final PROTAC.
Materials and Reagents:
-
Aminooxy-PEG12 intermediate (TFA salt) from Step 2
-
Carbonyl-functionalized warhead or E3 ligase ligand
-
Aniline (catalyst)
-
Anhydrous solvent (e.g., DMSO, DMF, or a buffer system)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carbonyl-functionalized component (1.0 eq) in the chosen solvent.
-
Add the aminooxy-PEG12 intermediate (TFA salt) (1.1 eq) to the solution.
-
Add a catalytic amount of aniline (e.g., 10-20 mol%). The use of aniline or its derivatives can significantly accelerate the reaction.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction pH should be maintained between 4 and 7 for optimal results.[2]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with water to remove the catalyst and any water-soluble byproducts.
-
Dry the organic layer, concentrate, and purify the final PROTAC using preparative HPLC or flash column chromatography.
| Parameter | Value/Condition | Notes |
| Solvent | DMSO, DMF, or buffered aqueous solution | Solvent choice depends on the solubility of the reactants. |
| Catalyst | Aniline or its derivatives (e.g., p-phenylenediamine) | Catalysis is often necessary for efficient ligation, especially at neutral pH.[2][3][4] |
| pH | 4-7 | Optimal pH for oxime formation.[2] |
| Temperature | Room Temperature | |
| Reaction Time | 12-24 hours | Can be faster with an effective catalyst; monitor by LC-MS.[5] |
| Typical Yield | 60-85% | Highly dependent on the reactivity of the carbonyl group and reaction conditions. |
PROTAC Mechanism of Action
The synthesized PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
The use of this compound provides a robust and flexible strategy for the synthesis of PROTACs. The described three-step protocol, involving amide coupling, Boc deprotection, and oxime ligation, allows for the modular assembly of these complex molecules. The inclusion of a PEG spacer enhances the physicochemical properties of the final PROTAC, which is crucial for its biological activity. Careful optimization of each synthetic step is recommended to achieve high yields and purity of the desired PROTAC for subsequent biological evaluation.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: t-Boc-Aminooxy-PEG12-acid for Site-Specific Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical technology in the development of advanced biologics, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and diagnostic agents. Achieving a homogenous product with a defined drug-to-antibody ratio (DAR) or a precise labeling site is paramount for ensuring consistent efficacy, safety, and pharmacokinetic profiles. t-Boc-Aminooxy-PEG12-acid is a versatile heterobifunctional linker designed to facilitate the site-specific conjugation of molecules to proteins and other biomolecules through a stable oxime linkage.
This reagent features three key components:
-
A tert-butyloxycarbonyl (Boc)-protected aminooxy group : This functionality allows for the highly specific and efficient formation of a stable oxime bond with an aldehyde or ketone group on a target protein. The Boc protecting group ensures the stability of the aminooxy moiety during storage and initial reaction steps, and it can be readily removed under mild acidic conditions.
-
A hydrophilic polyethylene (B3416737) glycol (PEG) spacer (12 PEG units) : The PEG12 linker enhances the aqueous solubility of the conjugate, reduces aggregation, and can improve the pharmacokinetic properties of the final product by increasing its hydrodynamic radius.
-
A terminal carboxylic acid : This functional group enables the covalent attachment of a payload molecule (e.g., a small molecule drug, a fluorescent dye, or a biotin (B1667282) tag) through the formation of a stable amide bond with a primary amine on the payload, typically mediated by carbodiimide (B86325) chemistry.
The primary application of this compound is in oxime ligation, a bioorthogonal reaction that proceeds under mild, aqueous conditions, making it ideal for working with sensitive biological molecules.
Principle of the Reaction: Oxime Ligation
Oxime ligation is a chemoselective reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond. This reaction is highly specific and does not interfere with other functional groups typically found in proteins, such as amines, thiols, or carboxylic acids. The reaction is most efficient at a slightly acidic pH (typically 4.5-6.5) but can also proceed at neutral pH, often accelerated by a nucleophilic catalyst such as aniline (B41778) or its derivatives. The resulting oxime bond is significantly more stable to hydrolysis than corresponding imine or hydrazone linkages, a crucial feature for in vivo applications.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₂H₆₃NO₁₇ |
| Molecular Weight | 733.85 g/mol |
| CAS Number | 187848-68-6 |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in water, DMSO, DMF, DCM |
| Storage | -20°C, protected from moisture |
Table 2: Representative* Kinetic Data for Oxime Ligation with Aminooxy-PEG Reagents
| Catalyst | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| None | 7.0 | ~0.01 - 0.1 |
| Aniline (100 mM) | 7.0 | ~1 - 10 |
| p-Phenylenediamine (10 mM) | 7.0 | ~10 - 50 |
*Disclaimer: The data presented in this table are representative values for oxime ligations with aminooxy-PEG reagents and are intended for illustrative purposes. Actual reaction kinetics will vary depending on the specific protein, reaction conditions, and the nature of the aldehyde or ketone. It is highly recommended to perform empirical optimization for each specific application.
Table 3: Comparative Stability of Different Linkages
| Linkage Type | Relative Hydrolytic Stability | Conditions for Cleavage |
| Oxime | Very High | Strong acidic conditions (pH < 2) |
| Hydrazone | Moderate | Mild acidic conditions (pH 4-5) |
| Amide | Very High | Harsh acidic or basic conditions, enzymatic cleavage |
| Ester | Low | Mild basic conditions, enzymatic cleavage |
| Disulfide | Moderate | Reducing agents (e.g., DTT, TCEP) |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a Glycoprotein (B1211001) (e.g., an Antibody)
Site-specific introduction of an aldehyde "handle" is a prerequisite for oxime ligation. For glycoproteins, this can be achieved by mild oxidation of the vicinal diols in the sugar moieties.
Materials:
-
Glycoprotein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Ethylene (B1197577) glycol
-
Desalting column or dialysis cassette (e.g., 30 kDa MWCO for an antibody)
-
Conjugation Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 6.5-7.0)
Procedure:
-
Buffer Exchange: Exchange the glycoprotein into the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 2-10 mg/mL.
-
Periodate Oxidation:
-
Prepare a fresh solution of NaIO₄ in the Reaction Buffer (e.g., 20 mM). Protect from light.
-
Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction for 30 minutes at 4°C in the dark.
-
-
Quenching:
-
Add ethylene glycol to a final concentration of 20 mM to quench the excess periodate.
-
Incubate for 10 minutes at 4°C.
-
-
Purification: Immediately purify the oxidized glycoprotein using a desalting column or dialysis against the Conjugation Buffer to remove the quenching agent and byproducts.
Protocol 2: Preparation of an Aminooxy-PEG12-Payload Conjugate
This protocol describes the conjugation of a payload molecule (containing a primary amine) to the carboxylic acid terminus of this compound.
Materials:
-
This compound
-
Payload molecule with a primary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
HPLC for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in the anhydrous solvent.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or sulfo-NHS).
-
Stir at room temperature for 30-60 minutes to form the NHS ester.
-
-
Coupling to Payload:
-
Dissolve the amine-containing payload in the Reaction Buffer.
-
Add the activated t-Boc-Aminooxy-PEG12-NHS ester solution to the payload solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add a small amount of quenching solution to consume any unreacted NHS ester.
-
Purification: Purify the t-Boc-Aminooxy-PEG12-Payload conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by LC-MS.
Protocol 3: Site-Specific Labeling of an Aldehyde-Modified Protein
This protocol details the deprotection of the Boc group and the subsequent oxime ligation to an aldehyde-containing protein.
Materials:
-
Aldehyde-modified protein (from Protocol 1)
-
t-Boc-Aminooxy-PEG12-Payload conjugate (from Protocol 2)
-
Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% v/v)
-
Anhydrous DCM
-
Conjugation Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 6.5-7.0)
-
Aniline (optional, as a catalyst)
-
Desalting column or size-exclusion chromatography (SEC) column for purification
Procedure:
-
Boc Deprotection:
-
Dissolve the t-Boc-Aminooxy-PEG12-Payload conjugate in anhydrous DCM.
-
Add the Deprotection Solution and stir at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
The resulting deprotected aminooxy-PEG12-Payload is typically used immediately.
-
-
Oxime Ligation:
-
Dissolve the deprotected aminooxy-PEG12-Payload in the Conjugation Buffer.
-
Add the deprotected linker-payload to the aldehyde-modified protein solution at a 10-50 fold molar excess.
-
(Optional) For catalysis, prepare a fresh stock of aniline in the Conjugation Buffer and add it to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction for 2-16 hours at room temperature or 37°C, protected from light.
-
-
Purification:
-
Purify the resulting protein conjugate from excess linker-payload and catalyst using a desalting column or SEC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280 measurement).
-
Analyze the degree of labeling and homogeneity of the conjugate by SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and hydrophobic interaction chromatography (HIC).
-
Mandatory Visualization
Caption: Experimental workflow for site-specific protein labeling.
Application Notes and Protocols for t-Boc Deprotection of Aminooxy-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG linkers are valuable tools in bioconjugation and drug delivery, enabling the stable and specific linkage of molecules through an oxime bond. The tert-butyloxycarbonyl (Boc) protecting group is frequently used to mask the reactive aminooxy group during synthesis and purification. Efficient and clean deprotection of the t-Boc group is a critical step to unmask the aminooxy functionality for subsequent conjugation reactions.
These application notes provide a comprehensive overview of the conditions for t-Boc deprotection of aminooxy-PEG linkers, including detailed experimental protocols, quantitative data for comparison of different methods, and troubleshooting guidance.
Key Considerations for t-Boc Deprotection
The removal of the t-Boc group is an acid-catalyzed process. The choice of acid, solvent, reaction time, and temperature are crucial parameters that can influence the efficiency of the deprotection and the stability of the linker and any conjugated cargo. The most common reagents for t-Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl)[1][2][3].
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the t-Boc deprotection of amino-PEG linkers using different acidic reagents. These values provide a strong starting point for optimization.
Table 1: Comparison of Deprotection Reagents for Amino-PEG Linkers
| Reagent | Concentration | Solvent | Time | Outcome | Reference |
| Trifluoroacetic Acid (TFA) | 50% (v/v) | Dichloromethane (B109758) (DCM) | 30 min | 100% deprotection with 10-20% ester bond cleavage | [3] |
| Hydrochloric Acid (HCl) | 4M | Ethyl Acetate (EtOAc) | 6 hours | Complete deprotection with no ester bond cleavage | [3] |
Table 2: General Reaction Conditions for TFA-Mediated t-Boc Deprotection
| Parameter | Recommended Conditions | Reference |
| TFA Concentration | 20-50% in Dichloromethane (DCM) | [1][4] |
| Temperature | 0°C to Room Temperature (20-25°C) | [1][4] |
| Reaction Time | 30 minutes - 2 hours | [1] |
| Substrate Concentration | 0.1 - 0.2 M | [4] |
Table 3: Comparison of TFA Concentrations for Boc Deprotection in Solid-Phase Peptide Synthesis
| TFA Concentration | Solvent | Time | Average Peptide Purity | Reference |
| 55% | Dichloromethane (DCM) | 30 min | ~9% higher purity | [5] |
| 100% | - | 5 min | Lower purity, potential for incomplete deprotection | [5] |
Experimental Protocols
Protocol 1: t-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the deprotection of a t-Boc-aminooxy-PEG linker using TFA in dichloromethane (DCM).
Materials:
-
t-Boc-aminooxy-PEG linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the t-Boc-aminooxy-PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.[4]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the solution (to achieve a final concentration of 50% v/v). For example, if you used 10 mL of DCM, add 10 mL of TFA.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[4]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting product will be the TFA salt of the aminooxy-PEG linker.
Work-up (Optional, to obtain the free amine):
-
Dissolve the crude residue in DCM.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the deprotected aminooxy-PEG linker as a free amine.[1]
Protocol 2: t-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is an alternative method that can be advantageous when the molecule of interest contains acid-sensitive ester bonds.[3]
Materials:
-
t-Boc-aminooxy-PEG linker
-
4M HCl in 1,4-dioxane
-
Methanol (B129727) (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the t-Boc-aminooxy-PEG linker in a minimal amount of a suitable solvent like methanol or dichloromethane.
-
Add a solution of 4M HCl in 1,4-dioxane. A common approach is to use a 1:1 mixture of the HCl/dioxane solution with methanol, resulting in a final HCl concentration of approximately 2M.[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. This reaction may take longer, up to 6 hours or more, for complete deprotection.[3]
-
Once the reaction is complete, remove the solvent and excess HCl by rotary evaporation. Co-evaporation with methanol can help remove residual dioxane.
-
The resulting product will be the HCl salt of the aminooxy-PEG linker.
Reaction Monitoring
Careful monitoring of the deprotection reaction is crucial to ensure complete removal of the Boc group while minimizing potential side reactions.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the progress of the reaction. The deprotected aminooxy-PEG linker, being more polar, will have a lower Rf value compared to the t-Boc protected starting material.[1][4] A ninhydrin (B49086) stain can be used to visualize the primary amine of the deprotected product.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate and quantitative analysis of the reaction mixture. It allows for the monitoring of the disappearance of the starting material's mass and the appearance of the product's mass, as well as the detection of any side products.[1][4]
Visualizations
Caption: Experimental workflow for t-Boc deprotection using TFA.
Caption: Application of deprotected aminooxy-PEG linkers in bioconjugation.
References
Application Notes and Protocols for Amine Coupling to t-Boc-Aminooxy-PEG12-acid using EDC and HATU Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the activation of t-Boc-Aminooxy-PEG12-acid and subsequent coupling to primary amines using two common carbodiimide-mediated coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).
Introduction
This compound is a versatile heterobifunctional linker widely used in bioconjugation and drug development. Its structure incorporates a terminal carboxylic acid, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected aminooxy group. The carboxylic acid can be activated to form a stable amide bond with primary amines on proteins, peptides, or other molecules. This process is crucial for the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The choice of activating agent is critical for achieving high coupling efficiency and yield. This note compares the use of EDC/NHS and HATU for this purpose.
Comparison of EDC/NHS and HATU Coupling Agents
EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[1] This intermediate can then react with a primary amine to form an amide bond.[1] To improve the efficiency and stability of the active intermediate, N-hydroxysuccinimide (NHS) is often added to convert the O-acylisourea to a more stable amine-reactive NHS ester.[1][2]
HATU is a uronium salt-based coupling reagent that has gained popularity due to its high efficiency and rapid reaction times, particularly in solid-phase peptide synthesis.[3][4] It is especially effective for sterically hindered couplings and can lead to higher yields with fewer side reactions compared to traditional carbodiimide (B86325) methods.[3][5]
| Feature | EDC/NHS | HATU |
| Reactivity | Good | Excellent, especially for hindered amines[3][5] |
| Reaction Speed | Moderate (typically 2-4 hours to overnight)[6] | Fast (often complete in 30-60 minutes)[7] |
| Typical Yield | Moderate to High (can be variable) | High to Excellent[3] |
| Side Reactions | Formation of N-acylurea, hydrolysis of active intermediate[1][5] | Potential for guanidinylation of the amine if not pre-activated with the acid[8] |
| Cost | Lower | Higher |
| Solubility | Good in aqueous and organic solvents | Good in polar aprotic solvents (e.g., DMF, DMSO) |
| Optimal pH | Activation at pH 4.5-6.0, Coupling at pH 7.2-8.5[9] | Typically performed in the presence of a non-nucleophilic base (e.g., DIPEA) |
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Reaction vials and magnetic stirrer
Protocol 1: Two-Step Amine Coupling using EDC/NHS
This two-step protocol is preferred for biomolecules containing both amine and carboxyl groups to minimize self-polymerization.[6]
Step 1: Activation of this compound
-
Equilibrate EDC and NHS to room temperature before use.
-
Dissolve this compound in Activation Buffer (e.g., 0.1 M MES, pH 6.0).
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the this compound solution.[10]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[6]
Step 2: Coupling to the Amine-Containing Molecule
-
Immediately proceed to the coupling step as the NHS-ester is semi-stable.
-
Dissolve the amine-containing molecule in Coupling Buffer (e.g., PBS, pH 7.2-7.5).
-
Add the activated this compound solution to the amine-containing molecule solution. A 1- to 10-fold molar excess of the activated linker over the amine is recommended.[6]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Purify the conjugate using standard methods such as dialysis, size-exclusion chromatography, or HPLC.
| Parameter | Recommended Conditions |
| Solvent | Activation: Aqueous buffer (MES, pH 4.5-6.0)[9] |
| Coupling: Aqueous buffer (PBS, pH 7.2-7.5)[9] | |
| Molar Ratios (Linker:EDC:NHS) | 1 : (2-10) : (2-5)[10] |
| Reaction Time | Activation: 15-30 minutes[6] |
| Coupling: 2-4 hours to overnight[6] | |
| Temperature | Room Temperature or 4°C |
| Quenching | Tris or Hydroxylamine[9] |
Protocol 2: Amine Coupling using HATU
This protocol is generally performed in an anhydrous organic solvent and is suitable for a wide range of amine-containing molecules. Pre-activation of the carboxylic acid is recommended to avoid potential side reactions.[8]
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1-1.5 equivalents) and a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents) to the solution.[11]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Dissolve the amine-containing molecule (1-1.2 equivalents) in anhydrous DMF.
-
Add the amine solution to the activated linker solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate (B1210297) and washed with aqueous solutions (e.g., 1N HCl, saturated NaCl) to remove the catalyst and byproducts.[11]
-
The final product can be purified by column chromatography or HPLC.
| Parameter | Recommended Conditions |
| Solvent | Anhydrous DMF or other polar aprotic solvent |
| Molar Ratios (Linker:Amine:HATU:Base) | 1 : (1-1.2) : (1.1-1.5) : (2-3)[11] |
| Reaction Time | 30-60 minutes[7] |
| Temperature | Room Temperature |
| Work-up | Aqueous work-up and/or chromatography |
Visualizing the Reaction Pathways and Workflow
Caption: EDC/NHS activation and amine coupling mechanism.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Reaction of t-Boc-Aminooxy-PEG12-acid with aldehydes and ketones to form oxime bonds
Introduction
Oxime ligation is a robust and highly chemoselective method for forming stable covalent bonds between aminooxy-functionalized molecules and carbonyl compounds (aldehydes or ketones). This bio-orthogonal reaction is widely employed in drug delivery, protein labeling, and surface modification due to its high specificity and the stability of the resulting oxime bond under physiological conditions. t-Boc-Aminooxy-PEG12-acid is a versatile heterobifunctional linker that incorporates a protected aminooxy group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The PEG spacer enhances solubility and biocompatibility, while the t-Boc protecting group allows for controlled deprotection and subsequent conjugation.
This document provides detailed application notes and protocols for the reaction of this compound with aldehydes and ketones to form stable oxime bonds.
Reaction Workflow
The overall process involves two key steps: the deprotection of the t-Boc group to reveal the reactive aminooxy moiety, followed by the oxime ligation reaction with a carbonyl-containing molecule.
Figure 1: General workflow for the deprotection of this compound and subsequent oxime ligation with a carbonyl compound.
Key Considerations for Successful Oxime Ligation
-
pH: The formation of oximes is most efficient under slightly acidic to neutral conditions (pH 4-7). While the reaction can proceed at neutral pH, mildly acidic conditions can accelerate the reaction rate.
-
Catalysts: The reaction rate can be significantly enhanced by the use of nucleophilic catalysts, such as aniline (B41778) and its derivatives. Substituted anilines, like p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), have been shown to be highly effective catalysts, leading to substantial rate enhancements compared to uncatalyzed reactions or those catalyzed by aniline.
-
Reactivity of Carbonyls: Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to reduced steric hindrance. Reactions with ketones may require longer reaction times, higher temperatures, or higher catalyst concentrations to achieve comparable yields to aldehydes.
-
Stability: The resulting oxime bond is highly stable under physiological conditions, making it suitable for in vivo applications. It exhibits greater stability compared to other linkages like hydrazones, especially in aqueous environments.
Quantitative Data Summary
The following tables summarize the kinetic data for oxime ligation under various conditions.
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Relative Rate Enhancement (vs. Uncatalyzed) | Optimal pH Range | Notes |
| None | 1x | 4-5 | Slow reaction rates, especially at neutral pH. |
| Aniline | ~20-40x | 4-7 | A commonly used catalyst that significantly accelerates the reaction. |
| p-Phenylenediamine (pPDA) | ~120x | 4-7 | Highly effective catalyst, providing a 19-fold faster rate than aniline at pH 7 in a model reaction. |
| m-Phenylenediamine (mPDA) | High | ~7 | Its high aqueous solubility allows for use at higher concentrations, leading to very efficient catalysis. |
Table 2: Reactivity of Aldehydes vs. Ketones in Oxime Ligation
| Carbonyl Substrate | Relative Reaction Rate | Typical Reaction Conditions | Reference |
| Aromatic Aldehydes | High | pH 4-7, with or without catalyst | |
| Aliphatic Aldehydes | High | pH 4-7, with or without catalyst | |
| Ketones | Low | Longer reaction times, higher catalyst concentration, or lower pH may be required. |
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to generate the free aminooxy-PEG12-acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of TFA to the solution (e.g., a 1:1 v/v mixture of TFA and DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Co-evaporate the residue with DCM or another suitable solvent multiple times to ensure complete removal of residual TFA.
-
Dry the resulting aminooxy-PEG12-acid TFA salt under high vacuum. The product can be used directly in the next step or purified further if necessary.
Figure 2: Experimental workflow for the deprotection of the t-Boc group.
Protocol 2: Oxime Ligation of Aminooxy-PEG12-acid with an Aldehyde or Ketone
This protocol outlines the general procedure for the conjugation of the deprotected aminooxy-PEG12-acid with a carbonyl-containing molecule.
Materials:
-
Deprotected Aminooxy-PEG12-acid (from Protocol 1)
-
Aldehyde or ketone substrate
-
Anhydrous buffer (e.g., sodium phosphate (B84403) buffer, pH 6.0-7.0)
-
Catalyst stock solution (e.g., 100 mM aniline or p-phenylenediamine in the reaction buffer)
-
Reaction vials
-
HPLC or other analytical instrumentation for monitoring the reaction
Procedure:
-
Dissolve the deprotected aminooxy-PEG12-acid in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the aldehyde or ketone substrate in the reaction buffer. The molar ratio of the aminooxy-PEG to the carbonyl compound can be varied, but a 1:1 to 1:1.5 ratio is a good starting point.
-
Add the catalyst to the reaction mixture. A final concentration of 10-50 mM for aniline or 2-10 mM for p-phenylenediamine is recommended.
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time will vary depending on the reactivity of the carbonyl substrate and the catalyst used (from a few hours to overnight).
-
Monitor the formation of the oxime-linked product by a suitable analytical method, such as reverse-phase HPLC, mass spectrometry, or SDS-PAGE if conjugating to a protein.
-
Once the reaction is complete, the product can be purified from unreacted starting materials and catalyst by size-exclusion chromatography, dialysis, or preparative HPLC.
Figure 3: Experimental workflow for the oxime ligation reaction.
The reaction of this compound with aldehydes and ketones provides a reliable and efficient method for the synthesis of PEGylated conjugates. The high stability of the resulting oxime bond, coupled with the favorable properties of the PEG linker, makes this an invaluable tool for researchers in drug development and various fields of life sciences. By carefully selecting the reaction conditions, particularly the pH and catalyst, high yields of the desired conjugate can be achieved.
Purifying Antibody-Drug Conjugates with PEG12 Linkers: A Guide to Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of antibody-drug conjugates (ADCs) featuring PEG12 linkers. The incorporation of polyethylene (B3416737) glycol (PEG) linkers, such as PEG12, is a common strategy to enhance the solubility and stability of ADCs.[1] However, the inherent heterogeneity of the resulting ADC mixture, comprising species with varying drug-to-antibody ratios (DAR), unconjugated antibody, and aggregates, necessitates robust purification strategies to ensure a safe and efficacious therapeutic product.[2]
The following sections detail the principles and methodologies for the most commonly employed chromatographic techniques for ADC purification: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
Hydrophobic Interaction Chromatography is a powerful technique for separating ADC species based on their drug-to-antibody ratio.[3] The conjugation of hydrophobic drug-linkers to the antibody increases its overall hydrophobicity. HIC exploits these differences, allowing for the separation of unconjugated antibody (DAR=0) from ADCs with varying numbers of conjugated drugs (DAR=2, DAR=4, etc.).[3]
Principle
In HIC, a high salt concentration mobile phase is used to promote the binding of hydrophobic regions of the ADC to a weakly hydrophobic stationary phase. A decreasing salt gradient then leads to the sequential elution of species, with the least hydrophobic (unconjugated antibody) eluting first, followed by ADCs with increasing DAR values.[3][4]
Experimental Protocol: HIC for Preparative Purification
This protocol outlines a general method for the preparative purification of an ADC with a specific drug load.[5][6]
Materials:
-
Column: Phenyl-based HIC column (e.g., Sartobind® Phenyl)[7]
-
Mobile Phase A (Binding Buffer): 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0[8]
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, 20% Isopropyl Alcohol (v/v), pH 7.0[8]
-
Sample: Unpurified ADC reaction mixture
Instrumentation:
-
Liquid Chromatography System (e.g., ÄKTA or similar)
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 3-5 column volumes (CV) of Mobile Phase A.[8]
-
Sample Preparation: Dilute the unpurified ADC sample 1:1 with Mobile Phase A to promote binding to the column.[8]
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Elution: Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified number of column volumes (e.g., 30 CV).[8][9]
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions using analytical HIC, SEC, and/or RP-HPLC to identify and pool the fractions containing the desired DAR species.
Quantitative Data Summary: HIC Purification
| Parameter | Result | Reference |
| Recovery of ADC | > 60% | [8] |
| Aggregate Removal | Effective | [7][] |
| Separation | DAR=0, DAR=1.0, DAR=2.0 species | [8] |
Workflow for HIC Purification
References
- 1. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 2. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Application Note: Analytical Characterization of t-Boc-Aminooxy-PEG12-acid Conjugates by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analytical characterization of small molecule conjugates featuring the t-Boc-Aminooxy-PEG12-acid linker using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined herein are designed to ensure accurate mass determination, purity assessment, and structural confirmation of these PEGylated conjugates, which are increasingly utilized in the development of novel therapeutics. This document includes comprehensive experimental protocols, data presentation in tabular format for clarity, and visual workflows to guide researchers through the analytical process.
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) linkers to small molecules is a widely adopted strategy in drug development to enhance pharmacokinetic and pharmacodynamic properties. The this compound is a discrete (monodisperse) PEG linker that offers a defined chain length, ensuring homogeneity of the final conjugate.[1] This linker contains a tert-butoxycarbonyl (t-Boc) protected aminooxy group for conjugation to carbonyl-containing molecules (aldehydes or ketones) and a terminal carboxylic acid for coupling to amine-functionalized molecules. Accurate and robust analytical methods are critical for the characterization of these conjugates to ensure their identity, purity, and stability. LC-MS is a powerful technique for this purpose, providing both chromatographic separation and mass spectrometric detection for comprehensive analysis.
Experimental Protocols
Materials and Reagents
-
This compound (MW: 733.9 g/mol )
-
Conjugated small molecule (e.g., a hypothetical aldehyde-containing drug candidate, "Drug-CHO", MW: 250.25 g/mol )
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Methanol, LC-MS grade
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Sample Preparation
-
Conjugation Reaction: The conjugation of this compound to an aldehyde- or ketone-containing small molecule is typically performed via oxime ligation. For this application note, we consider the conjugation of this compound to a hypothetical aldehyde-containing drug, "Drug-CHO".
-
Sample Dilution:
-
Dissolve the t-Boc-Aminooxy-PEG12-Drug conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water) to a stock concentration of 1 mg/mL.
-
For LC-MS analysis, dilute the stock solution to a final concentration of 10 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
Liquid Chromatography (LC) Method
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is generally suitable for the separation of small molecule PEG conjugates.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
-
Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: m/z 100-1500.
-
Data Acquisition: MS and data-dependent MS/MS (ddMS2).
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.
Data Presentation
Expected Molecular Weights and m/z Values
The expected molecular weight of the conjugate is calculated as follows: MW(linker) + MW(drug) - MW(H₂O) = 733.9 + 250.25 - 18.02 = 966.13 g/mol .
Table 1: Expected Ions for t-Boc-Aminooxy-PEG12-Drug Conjugate in Positive ESI Mode
| Ion Species | Adduct | Calculated m/z |
| [M+H]⁺ | H⁺ | 967.14 |
| [M+Na]⁺ | Na⁺ | 989.12 |
| [M+K]⁺ | K⁺ | 1005.09 |
| [M+NH₄]⁺ | NH₄⁺ | 984.17 |
Expected MS/MS Fragmentation
The fragmentation of the t-Boc group is a characteristic feature in the MS/MS spectra of these conjugates.[2][3][4][5] A facile McLafferty rearrangement often leads to the loss of isobutene (56 Da) or the entire t-Boc group (100 Da).[2][4][5] Fragmentation along the PEG chain typically results in neutral losses of ethylene (B1197577) glycol units (44 Da).
Table 2: Major Expected Fragment Ions for [M+H]⁺ of t-Boc-Aminooxy-PEG12-Drug Conjugate
| Fragment Description | Neutral Loss (Da) | Expected Fragment m/z |
| Loss of isobutene | 56.06 | 911.08 |
| Loss of t-Boc group | 100.07 | 867.07 |
| Cleavage of the PEG chain (loss of C₂H₄O) | 44.03 | 923.11 |
| Cleavage of the PEG chain (loss of 2 x C₂H₄O) | 88.06 | 879.08 |
| Fragment containing the drug moiety | - | Dependent on drug structure |
Visualization of Workflows and Structures
Chemical Conjugation Pathway
Caption: Figure 1: Oxime ligation reaction scheme.
LC-MS Experimental Workflow
References
Handling and storage recommendations for t-Boc-Aminooxy-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG12-acid is a versatile, heterobifunctional crosslinker commonly employed in bioconjugation and drug delivery. Its structure comprises a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a terminal carboxylic acid, and a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This unique combination of functional groups allows for the sequential and chemoselective conjugation of various molecules. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[2]
The carboxylic acid can be activated to react with primary amines, while the t-Boc protecting group can be removed under mild acidic conditions to reveal a reactive aminooxy group, which specifically ligates with aldehydes or ketones to form stable oxime bonds.[1][3] This linker is particularly valuable in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.[4]
Physicochemical Properties and Storage Recommendations
Proper handling and storage of this compound are crucial to maintain its integrity and reactivity.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₆₃NO₁₇ | [5] |
| Molecular Weight | 733.9 g/mol | [5] |
| Purity | Typically ≥95% | |
| Appearance | To be determined | [6] |
| Solubility | Soluble in water and dichloromethane (B109758) (DCM).[5] Also soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[7] |
Storage and Handling:
-
Storage Temperature: Store at -20°C for long-term stability.[5][7]
-
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Equilibrate the reagent to room temperature before opening to prevent moisture condensation.
-
For ease of handling, especially for hygroscopic solids, it is recommended to prepare a stock solution in an anhydrous solvent such as DMSO or DMF.[8] Store stock solutions at -20°C.
-
Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimization of reaction conditions (e.g., molar ratios, incubation times, and temperature) is often necessary for specific applications.
Protocol 1: Deprotection of the t-Boc Group
This protocol describes the removal of the t-Boc protecting group to yield the free aminooxy group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM to a desired concentration (e.g., 0.1 M).
-
Add TFA to the solution. A common concentration range for TFA in DCM is 25-50%.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar than the starting material.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The product will be the TFA salt of the deprotected amine.
-
(Optional Basic Work-up for Free Amine): a. Dissolve the residue in DCM. b. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Be aware of CO₂ evolution. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter and concentrate the solution under reduced pressure to obtain the free aminooxy-PEG12-acid.
Workflow for t-Boc Deprotection:
Protocol 2: EDC/NHS Coupling of the Carboxylic Acid to a Primary Amine
This protocol details the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 20-50 mM Tris-HCl or glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a solution of the amine-containing molecule in Coupling Buffer (e.g., 1-5 mg/mL).
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a reaction vial, mix this compound with EDC and NHS in Activation Buffer. A molar excess of EDC (2-5 fold) and NHS (1.2-2 fold) relative to the PEG linker is recommended.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation:
-
Add the activated t-Boc-Aminooxy-PEG12-NHS ester solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the target molecule is a good starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
-
Characterization:
-
Analyze the purified conjugate using methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine the degree of labeling.
-
Workflow for EDC/NHS Coupling:
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. t-Boc-Aminooxy-PEG-acid | AxisPharm [axispharm.com]
- 3. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 4. kyberlife.com [kyberlife.com]
- 5. This compound, 187848-68-6 | BroadPharm [broadpharm.com]
- 6. medkoo.com [medkoo.com]
- 7. t-Boc-Aminooxy-PEG12-NHS ester | BroadPharm [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
Application of t-Boc-Aminooxy-PEG12-acid in Developing Targeted Drug Delivery Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG12-acid is a versatile heterobifunctional linker molecule integral to the development of targeted drug delivery systems, most notably in the construction of Antibody-Drug Conjugates (ADCs). This linker features three key components: a tert-butoxycarbonyl (t-Boc) protected aminooxy group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[1] The carboxylic acid allows for straightforward conjugation to amine-containing molecules, such as antibodies or other proteins, through the formation of a stable amide bond.[2][3] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate in aqueous media.[1][2] Following the removal of the t-Boc protecting group under mild acidic conditions, the exposed aminooxy group can react with aldehydes or ketones on a payload molecule to form a stable oxime linkage.[1][2][4] This strategic design enables the precise and stable connection of a targeting moiety to a therapeutic agent, a critical aspect of modern drug delivery. This document provides detailed protocols and data related to the application of this compound in the synthesis of ADCs.
Physicochemical Properties and Specifications
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 733.85 g/mol | [1][5] |
| Molecular Formula | C32H63NO17 | [2][3][5] |
| Purity | ≥95% | [1][2] |
| CAS Number | 187848-68-6 | [2][3] |
| Storage Condition | -20°C | [2][3] |
| Solubility | Water, Dichloromethane (DCM) | [3] |
| Functional Group 1 | Carboxylic Acid | [2] |
| Functional Group 2 | t-Boc Protected Aminooxy | [2] |
Experimental Workflow for ADC Development
The development of an antibody-drug conjugate using this compound follows a structured workflow. This process begins with the activation of the linker and its conjugation to the antibody, followed by the deprotection of the linker and subsequent attachment of the drug payload.
Caption: Workflow for ADC synthesis using this compound.
Chemical Conjugation Pathway
The chemical strategy for utilizing this compound involves a two-step conjugation process. The first step is the formation of an amide bond between the linker's carboxylic acid and an amine on the antibody. The second step is the formation of an oxime bond between the deprotected aminooxy group and a carbonyl group on the drug.
Caption: Chemical reactions in ADC synthesis via the linker.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of an antibody-drug conjugate using this compound.
Protocol 1: Conjugation of this compound to an Antibody
This protocol details the activation of the linker's carboxylic acid and its subsequent conjugation to primary amines (e.g., lysine (B10760008) residues) on the antibody.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker Activation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO.
-
In a microcentrifuge tube, combine the this compound stock solution with a 1.5-fold molar excess of both EDC and NHS stock solutions.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-linker conjugate from excess linker and reaction byproducts using size-exclusion chromatography (SEC) or dialysis against PBS, pH 7.4.
-
Collect and pool the fractions containing the purified conjugate.
-
Protocol 2: Deprotection and Drug Conjugation
This protocol describes the removal of the t-Boc protecting group and the subsequent conjugation of an aldehyde or ketone-containing drug payload.
Materials:
-
Purified antibody-linker conjugate from Protocol 1
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM, or an alternative mild acidic buffer.
-
Aldehyde or ketone-functionalized drug payload
-
Anhydrous DMSO
-
Reaction Buffer: Acetate buffer, pH 4.5-5.5
-
Purification system (e.g., SEC or tangential flow filtration)
Procedure:
-
t-Boc Deprotection:
-
Lyophilize the purified antibody-linker conjugate if it is in an aqueous buffer.
-
Resuspend the dried conjugate in the Deprotection Solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the TFA and DCM under a stream of nitrogen and/or by vacuum.
-
Immediately resuspend the deprotected antibody-linker conjugate in the Reaction Buffer.
-
-
Drug Payload Conjugation:
-
Prepare a stock solution of the aldehyde or ketone-functionalized drug in anhydrous DMSO.
-
Add the drug stock solution to the deprotected antibody-linker conjugate solution at a desired molar excess (e.g., 5-fold to 10-fold).
-
Incubate the reaction mixture for 4-16 hours at room temperature or 4°C with gentle mixing.
-
-
Purification of the Final ADC:
-
Purify the final ADC from excess drug and any remaining impurities using SEC or another appropriate chromatographic method.
-
The final product should be buffer exchanged into a formulation buffer suitable for storage (e.g., PBS with 5% trehalose).
-
-
Characterization:
-
Characterize the final ADC for parameters such as Drug-to-Antibody Ratio (DAR), purity, aggregation, and in vitro potency.
-
Conclusion
This compound is a highly effective and versatile linker for the development of targeted drug delivery systems. Its defined structure, which includes a PEG spacer for improved solubility and distinct reactive ends for sequential conjugation, allows for the controlled and stable assembly of complex bioconjugates. The protocols outlined above provide a foundational methodology for the synthesis of antibody-drug conjugates using this linker, which can be adapted and optimized for specific antibodies and drug payloads.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Conjugation with t-Boc-Aminooxy-PEG12-acid
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the efficiency of conjugation reactions involving t-Boc-Aminooxy-PEG12-acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker molecule. It contains three key components:
-
A t-Boc (tert-butyloxycarbonyl) protected aminooxy group : This group, after deprotection, reacts with aldehydes or ketones to form a stable oxime bond. The t-Boc protecting group prevents premature reactions.[1]
-
A PEG12 (polyethylene glycol) spacer : This 12-unit PEG chain is hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.
-
A carboxylic acid group : This group can be activated to react with primary amines (like those on the surface of proteins, such as lysine (B10760008) residues) to form a stable amide bond.[2]
Its primary application is in bioconjugation, where it is used to link molecules together, such as attaching a small molecule drug to a protein or labeling a biomolecule.
Q2: I am observing very low to no conjugation. What are the most common causes?
Low conjugation efficiency is a frequent challenge and can often be attributed to several factors:
-
Incomplete t-Boc Deprotection: The aminooxy group must be deprotected (the t-Boc group removed) before it can react with an aldehyde or ketone. Incomplete deprotection is a common reason for reaction failure.
-
Suboptimal Reaction pH: The pH of the reaction mixture is critical for efficient oxime ligation.[3]
-
Inactive Reagents: Degradation of the this compound or the aldehyde/ketone-containing molecule can lead to poor yields.
-
Steric Hindrance: The accessibility of the reactive groups on your biomolecules can impact the reaction efficiency.
-
Incorrect Stoichiometry: An inappropriate molar ratio of the reactants can lead to low yields.
Q3: How can I ensure complete removal of the t-Boc protecting group?
The t-Boc group is acid-labile and is typically removed using trifluoroacetic acid (TFA).[4]
-
Protocol: A common method involves dissolving the t-Boc protected compound in a solution of 25-50% TFA in an anhydrous solvent like dichloromethane (B109758) (DCM).[4] The reaction is typically fast, often completing within 30 minutes to 2 hours at room temperature.[4]
-
Monitoring Deprotection: You can monitor the progress of the deprotection using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] On TLC, the deprotected product will be more polar (lower Rf value) than the starting material. With LC-MS, you will observe the disappearance of the mass corresponding to the t-Boc protected compound and the appearance of the deprotected product's mass.[4]
Q4: What is the optimal pH for the oxime ligation reaction?
The optimal pH depends on whether you are using a catalyst.
-
Uncatalyzed Reactions: For reactions without a catalyst, a slightly acidic pH of 4.5 is generally most effective.[3]
-
Catalyzed Reactions: With a nucleophilic catalyst like aniline (B41778) or its derivatives, the reaction can be performed efficiently at or near neutral pH (pH 7).[3][5] This is particularly advantageous for biomolecules that are sensitive to acidic conditions.[3]
Q5: Should I use a catalyst for my oxime ligation? Which one is best?
Using a catalyst can significantly increase the rate of oxime ligation, especially at neutral pH.[5] Aniline and its derivatives are common catalysts.[6] p-Phenylenediamine (pPDA) has been shown to be a highly effective catalyst at neutral pH, even at low millimolar concentrations.[5]
Q6: My protein precipitates during the conjugation reaction. What can I do?
Protein precipitation during PEGylation can be caused by several factors:
-
High PEG Concentration: High concentrations of PEG can cause proteins to precipitate.[7] Try using a lower molar excess of the PEG reagent.
-
Buffer Conditions: The buffer composition can affect protein stability. You may need to screen different buffers or adjust the pH. Including stabilizing agents like glycerol (B35011) (e.g., 5%) in your buffers can also help maintain protein solubility.[2]
-
Resuspension: Often, PEG-induced precipitation is reversible. The precipitated protein can be resolubilized in fresh buffer after removing the excess PEG.[7]
Q7: How can I confirm that the conjugation was successful?
Several analytical techniques can be used to characterize the final conjugate:
-
SDS-PAGE: A successful conjugation will result in an increase in the molecular weight of your protein, which can be visualized as a band shift on an SDS-PAGE gel.[8]
-
HPLC: High-Performance Liquid Chromatography (HPLC), particularly size-exclusion (SEC) and reversed-phase (RP-HPLC), can be used to separate the PEGylated conjugate from the unconjugated protein and excess PEG reagent.[9][10]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the mass of the conjugate and determining the degree of PEGylation (the number of PEG molecules attached to each protein).[9][11]
Quantitative Data Summary
The efficiency of oxime ligation is highly dependent on the reaction conditions. The following tables summarize quantitative data on the impact of catalysts and pH on reaction rates.
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Relative Efficiency Compared to Aniline | Typical Concentration | Key Advantages |
| Aniline | 1x (baseline) | 10-100 mM | Well-established and widely used.[3] |
| p-Phenylenediamine (pPDA) | ~19-fold faster than aniline at pH 7 | 2-10 mM | Highly effective at neutral pH, even at low concentrations.[5] |
| m-Phenylenediamine (mPDA) | Up to 15 times more efficient than aniline | Can be used at higher concentrations than aniline due to greater solubility.[12][13] | Very high reaction rates, can complete labeling in minutes.[12] |
| Substituted Anilines (with electron-donating groups) | Generally more efficient than aniline at pH 7 | Varies | Offer improved catalytic activity at neutral pH.[5] |
Table 2: Effect of pH on Aniline-Catalyzed Oxime Ligation Rate
| pH | Catalyst | Relative Rate Enhancement |
| 4-5 | Aniline | Optimal for aniline-catalyzed reactions.[6] |
| 7 | None | Slow |
| 7 | Aniline | Significant rate enhancement over uncatalyzed reaction.[5] |
| 4-7 | p-Phenylenediamine | More efficient than aniline across this pH range.[5] |
Experimental Protocols
Protocol 1: t-Boc Deprotection of this compound
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a clean, dry glass vial.
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (for a final TFA concentration of 50%).
-
Reaction: Stir the reaction mixture at room temperature (20-25°C) for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.[4]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen. The resulting product is the TFA salt of the deprotected aminooxy-PEG12-acid.
-
Storage: For immediate use, the residue can be dissolved in the appropriate reaction buffer. For storage, ensure the compound is thoroughly dried and stored under inert gas at -20°C.
Protocol 2: General Protocol for Protein Conjugation via Oxime Ligation
This protocol assumes the protein has been modified to contain an aldehyde or ketone group.
-
Reagent Preparation:
-
Dissolve the aldehyde or ketone-containing protein in a suitable reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0 for a catalyzed reaction) to a concentration of 1-10 mg/mL.
-
Dissolve the deprotected aminooxy-PEG12-acid (from Protocol 1) in the same reaction buffer to create a stock solution (e.g., 10-100 mM).
-
-
Catalyst Addition (if applicable): If using a catalyst, prepare a stock solution of the catalyst (e.g., 100 mM p-Phenylenediamine in the reaction buffer). Add the catalyst to the protein solution to the desired final concentration (e.g., 10 mM).
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the aminooxy-PEG12-acid solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.[8]
-
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[8]
-
Analysis: Analyze the purified conjugate by SDS-PAGE, HPLC, and/or Mass Spectrometry to confirm conjugation and assess purity.[8][9][11]
-
Storage: Store the final conjugate under conditions appropriate for the specific protein, typically at -20°C or -80°C in a suitable storage buffer.[8]
Visual Guides
Caption: Experimental workflow for conjugation.
Caption: Oxime ligation signaling pathway.
Caption: Troubleshooting decision tree.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Precipitation Problems with Concentrating Proteins with PEG - Protein and Proteomics [protocol-online.org]
- 8. benchchem.com [benchchem.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing side reactions during t-Boc deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (t-Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during t-Boc deprotection?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the t-Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile and can alkylate nucleophilic residues within the peptide or molecule, leading to undesired modifications.[1]
Q2: Which amino acid residues are most susceptible to side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole (B1671886) ring is highly susceptible to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1][2]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1]
-
Arginine (Arg): While the guanidinium (B1211019) group is protonated, it can still be susceptible to modification under certain conditions.[3]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1] They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate, thus preventing unwanted side reactions.[1]
Q4: My t-Boc deprotection is incomplete. What are the common causes?
A4: Incomplete deprotection can arise from several factors:
-
Insufficient Acid Strength or Concentration: The reaction may require a higher concentration of acid or a stronger acid altogether.[4]
-
Inadequate Reaction Time or Temperature: The deprotection may need more time to go to completion, or gentle warming might be necessary.[4]
-
Steric Hindrance: A sterically hindered t-Boc group can be more difficult to remove.[4]
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be inefficient.
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.
Caption: A decision-making workflow for selecting appropriate scavengers based on the sensitive amino acid residues present in the peptide sequence.
Issue 2: Incomplete t-Boc deprotection observed by analysis of the crude product.
-
Possible Causes: Insufficient acid concentration, inadequate reaction time or temperature, or steric hindrance.[4]
-
Solution: A systematic approach to optimizing the reaction conditions is necessary.
Caption: A step-by-step troubleshooting guide for addressing incomplete t-Boc deprotection.
Data Presentation: Scavenger Efficiency
The following tables summarize the effectiveness of different scavenger cocktails in minimizing common side reactions for various amino acids. The data is presented as the percentage of the desired peptide versus the side product, as determined by HPLC analysis of the crude product after cleavage.
Table 1: Scavenger Efficiency in Preventing S-tert-butylation of Cysteine
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 85 | 15 |
| Data is for a model peptide containing a C-terminal cysteine residue.[1] |
Table 2: Scavenger Cocktail Efficiency in Preventing Side Reactions with Methionine
| Cleavage Cocktail Composition (v/v/v...) | % S-tert-butylated Met | % Met(O) | % Desired Peptide |
| TFA/TIS/H₂O (95:2.5:2.5) | 23.9 | 1.1 | 75.0 |
| TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | 4.0 | 0 | 96.0 |
| TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃ | <1 | 0 | >99 |
| Data is for the model peptide Ac-Met-Glu-Glu-Pro-Asp-OH.[2][5] |
Table 3: Common Scavenger Cocktails for Tryptophan-Containing Peptides
| Reagent Cocktail | Composition (v/v) | Notes |
| TFA/TIS/H₂O | 95:2.5:2.5 | A general, non-malodorous cocktail effective for many sequences.[6] |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A more robust, "universal" cocktail for complex peptides.[6] |
| TFA/EDT | 99:1 | Recommended for peptides containing Met or Trp to prevent reattachment to the resin.[6] |
Experimental Protocols
Protocol 1: General t-Boc Deprotection using TFA and Triethylsilane (TES) Scavenger
-
Preparation: Dissolve the t-Boc-protected compound in a suitable solvent (e.g., dichloromethane (B109758), DCM).
-
Reagent Addition: To the solution, add 10-20 equivalents of triethylsilane (TES).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method (e.g., precipitation from cold ether, chromatography).[1]
Caption: A general experimental workflow for the deprotection of a t-Boc group using TFA and a scavenger.
Protocol 2: t-Boc Deprotection of a Methionine-containing Peptide
-
Reagent Preparation: Prepare a cleavage cocktail of TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w).
-
Deprotection: Add the cleavage cocktail to the resin-bound peptide.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Work-up: Filter the resin and wash with a small volume of fresh TFA. Precipitate the peptide by adding the filtrate to cold diethyl ether. Collect the precipitated peptide by centrifugation and wash with cold ether.[1]
Protocol 3: Standard TFA-Mediated t-Boc Deprotection of Tryptophan-Containing Peptides in SPPS
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.
-
Pre-wash: Wash the resin with the deprotection cocktail (e.g., 95:2.5:2.5 TFA/TIS/H₂O) for 2 minutes.
-
Deprotection: Add fresh deprotection cocktail and agitate for 20-30 minutes.
-
Washes: Wash the resin with DCM, followed by a neutralization wash (e.g., with a solution of diisopropylethylamine in DCM), and finally with DCM and DMF to prepare for the next coupling step.[6]
Caption: A diagram illustrating the formation of the tert-butyl cation during t-Boc deprotection and its subsequent reaction with tryptophan, leading to a side product, and the preventative role of a scavenger.
References
Technical Support Center: Optimizing Reactions of t-Boc-Aminooxy-PEG12-acid with Primary Amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing t-Boc-Aminooxy-PEG12-acid in reactions with primary amines. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism when coupling this compound with a primary amine?
A1: The reaction involves a two-step process, commonly referred to as an EDC/NHS coupling reaction, to form a stable amide bond.[1]
-
Carboxyl Group Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the terminal carboxylic acid on the this compound, forming a highly reactive O-acylisourea intermediate.[1][2]
-
NHS Ester Formation: This unstable intermediate then reacts with N-hydroxysuccinimide (NHS) to create a more stable, amine-reactive NHS ester.[1] This ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.
-
Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule, resulting in the formation of a stable amide bond and the release of NHS.[1]
Q2: What are the optimal pH conditions for the EDC/NHS coupling reaction?
A2: The two steps of the reaction have different optimal pH ranges for maximum efficiency.[3]
-
Activation Step: The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[3] A commonly used buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer.[1][2]
-
Coupling Step: The reaction of the NHS-activated PEG derivative with the primary amine is most efficient at a pH of 7.0-8.5 .[3] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a frequently used buffer for this stage.[4][5]
It is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as they will compete in the reaction.[3][4]
Q3: How should I handle and store the reagents for this reaction?
A3: Proper handling and storage of EDC and NHS are critical for maintaining their activity as they are moisture-sensitive.[1][3]
-
Storage: Store EDC-HCl and NHS desiccated at 4°C and this compound at -20°C, also desiccated.[1][6]
-
Handling: Before use, allow the reagent vials to equilibrate to room temperature to prevent condensation upon opening.[3] Prepare solutions immediately before use.
Q4: After forming the amide bond, how can the t-Boc protecting group be removed to liberate the aminooxy functionality?
A4: The t-Boc (tert-butoxycarbonyl) group is an acid-labile protecting group.[7] It can be removed under mild acidic conditions to yield a free aminooxy group.[6][8] Common deprotection methods include:
-
Treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[7][9]
-
Using hydrochloric acid (HCl) in an organic solvent such as methanol (B129727) or ethyl acetate.[7][9]
Q5: What is the purpose of the aminooxy group, and how can it be used in subsequent reactions?
A5: The aminooxy group is a highly reactive nucleophile that can chemoselectively react with aldehydes and ketones to form a stable oxime bond.[10][11] This reaction, known as oxime ligation, is a powerful bioorthogonal conjugation technique. For optimal reaction rates at neutral pH, a catalyst such as aniline (B41778) or its derivatives can be used.[12][13] Uncatalyzed reactions proceed best at a pH of 4-5.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Coupling Yield | Suboptimal pH: Incorrect pH for either the activation or coupling step can significantly hinder the reaction.[3] | Verify the pH of your reaction buffers. Use MES buffer at pH 4.5-6.0 for the activation step and then adjust the pH to 7.0-8.5 for the coupling step with the amine.[2][5] |
| Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.[3] | Purchase fresh reagents and store them under the recommended desiccated conditions.[1] Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. | |
| Competing Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target amine for the NHS ester.[4] | Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS or borate (B1201080) buffer for the coupling step.[3] | |
| Hydrolysis of NHS Ester: The NHS ester has a limited half-life in aqueous solutions and can hydrolyze back to the carboxylic acid. | Proceed to the coupling step immediately after the activation step.[1] | |
| Precipitation During Reaction | Poor Solubility of Reactants: The PEG reagent or the amine-containing molecule may have limited solubility in the chosen solvent. | For aqueous reactions, ensure the biomolecule is at a suitable concentration. The PEG spacer on the this compound generally enhances water solubility.[6][8] For organic phase reactions, ensure the solvent is anhydrous and suitable for all reactants.[1] |
| Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause protein aggregation if the primary amine is on a protein.[3] | Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility. | |
| High EDC Concentration: In some cases, very high concentrations of EDC can lead to precipitation.[3] | If you are using a large excess of EDC and observe precipitation, try reducing the concentration. | |
| Unexpected Side Reactions | N-acylurea Formation: A side reaction can occur where the O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive towards amines. This is more common for carboxyl groups in hydrophobic environments.[2] | The addition of NHS or Sulfo-NHS minimizes this side reaction by rapidly converting the O-acylisourea to the more stable NHS ester.[14] |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Coupling of this compound to a Primary Amine
This protocol is designed for the conjugation of this compound to a primary amine-containing molecule (e.g., a protein) in an aqueous environment.
Materials:
-
This compound
-
EDC-HCl
-
NHS or Sulfo-NHS
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[4][5]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Amine-containing molecule
Procedure:
-
Reagent Preparation: Allow all reagents to equilibrate to room temperature before opening the vials. Dissolve this compound, EDC-HCl, and NHS (or Sulfo-NHS) in the Activation Buffer to the desired concentrations immediately before use.
-
Activation of PEG-acid:
-
Conjugation to Primary Amine:
-
Immediately add the activated PEG-acid solution to your amine-containing molecule (dissolved in Coupling Buffer). A 5-20 fold molar excess of the activated PEG-acid over the amine-containing molecule is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[3] Incubate for 15 minutes.
-
Purification: Purify the conjugate using standard methods such as dialysis, size exclusion chromatography, or other appropriate chromatographic techniques to remove excess reagents and byproducts.
Protocol 2: t-Boc Deprotection
Materials:
-
t-Boc protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the t-Boc protected conjugate in a solution of 50% TFA in DCM.[9]
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by an appropriate analytical method (e.g., LC-MS).
-
Remove the TFA and DCM under reduced pressure.
-
The resulting aminooxy-functionalized conjugate can be purified or used directly in subsequent reactions.
Data Presentation
Table 1: Recommended Molar Ratios and Reaction Times for EDC/NHS Coupling
| Reactant | Molar Ratio (relative to Amine) | Recommended Reaction Time |
| This compound | 5 - 20 equivalents | 2 hours at RT or overnight at 4°C |
| EDC-HCl | 7.5 - 30 equivalents | 15 - 30 minutes (activation) |
| NHS | 7.5 - 30 equivalents | 15 - 30 minutes (activation) |
Table 2: Optimal pH for Reaction Steps
| Reaction Step | Reagents | Optimal pH Range | Recommended Buffer |
| Activation | This compound, EDC, NHS | 4.5 - 6.0 | 0.1 M MES |
| Coupling | NHS-activated PEG, Primary Amine | 7.0 - 8.5 | PBS |
| t-Boc Deprotection | t-Boc protected conjugate, TFA | N/A (Acidic) | DCM |
| Oxime Ligation (uncatalyzed) | Aminooxy-PEG, Aldehyde/Ketone | 4.0 - 5.0 | Acetate Buffer |
| Oxime Ligation (catalyzed) | Aminooxy-PEG, Aldehyde/Ketone, Aniline | ~7.0 | PBS |
Visualizations
Caption: EDC/NHS coupling workflow for amide bond formation.
Caption: Troubleshooting logic for low coupling yield.
Caption: Post-coupling workflow for oxime ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. broadpharm.com [broadpharm.com]
- 6. This compound, 187848-68-6 | BroadPharm [broadpharm.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. This compound - Creative Biolabs [creative-biolabs.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. t-Boc-Aminooxy-PEG-acid | AxisPharm [axispharm.com]
- 11. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 15. broadpharm.com [broadpharm.com]
Addressing stability and aggregation issues of ADC constructs with PEG linkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and aggregation of Antibody-Drug Conjugate (ADC) constructs featuring Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in ADC constructs? A1: Aggregation in ADCs primarily stems from the conjugation of hydrophobic payloads and linkers to the monoclonal antibody (mAb).[1] This modification increases the overall hydrophobicity of the ADC, exposing hydrophobic patches that can interact with similar regions on other ADC molecules, leading to the formation of aggregates.[1][2] Factors such as a high drug-to-antibody ratio (DAR) can further increase this tendency.[3]
Q2: How do PEG linkers help mitigate ADC aggregation and improve stability? A2: PEG linkers improve ADC stability and reduce aggregation through two main mechanisms:
-
Increased Hydrophilicity : The repeating ethylene (B1197577) oxide units in the PEG chain are highly water-soluble.[4] They create a "hydration shell" around the hydrophobic payload, increasing the overall solubility of the ADC construct and masking the hydrophobic drug.[5][6]
-
Steric Hindrance : The flexible PEG chain provides a physical shield that prevents the hydrophobic payloads of adjacent ADC molecules from interacting with each other.[4] This steric hindrance is effective even at high DARs.[4]
Q3: What is the impact of PEG linker length on ADC stability and performance? A3: The length of the PEG linker is a critical design parameter that involves a trade-off between stability, pharmacokinetics (PK), and potency.[7]
-
Shorter PEG linkers (e.g., PEG4, PEG8) can offer better stability by keeping the payload within the spatial shielding of the antibody.[8] They tend to provide a good balance between improved stability and efficient tumor penetration.[4]
-
Longer PEG linkers (e.g., PEG12, PEG24) generally lead to enhanced pharmacokinetic properties, such as a longer plasma half-life, by increasing the ADC's hydrodynamic volume, which slows renal clearance.[5][7] However, very long chains might slightly reduce the in vitro cytotoxicity of the conjugate.[9] The optimal length often depends on the specific antibody, payload, and target.[7]
Q4: Can the architecture of the PEG linker influence ADC stability? A4: Yes, the architecture is important. Studies have shown that the design of the drug-linker can significantly impact physical and chemical stability.[10][11] For instance, linkers with branched or "pendant" PEG chains have demonstrated improved stability and slower clearance rates compared to conventional linear PEG linkers.[10][11] Using monodisperse (uniform length) PEG linkers is also preferred over polydisperse mixtures to ensure ADC homogeneity, which improves reproducibility and safety profiles.[6][12]
Q5: Besides PEG linkers, what other formulation strategies can be used to reduce aggregation? A5: Formulation can be optimized by including excipients. Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 are effective in preventing protein surface adsorption and aggregation.[3] Certain amino acids, such as glycine (B1666218) and arginine, can also be used to stabilize the ADC.[13] Additionally, cryoprotectants like trehalose (B1683222) and mannitol (B672) can help prevent clumping during freeze-drying processes.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the development and handling of ADCs with PEG linkers.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased Aggregation Post-Conjugation | 1. High hydrophobicity of the payload.[2] 2. High Drug-to-Antibody Ratio (DAR).[3] 3. Unfavorable buffer conditions (pH, salt concentration) during conjugation.[1] | 1. Optimize Linker : Incorporate a more hydrophilic PEG linker or increase the length of the existing PEG chain (e.g., from PEG4 to PEG12) to better shield the hydrophobic payload.[5] Consider branched PEG architectures for highly hydrophobic drugs.[10] 2. Adjust DAR : Lower the target DAR to reduce overall hydrophobicity. ADCs with DARs of 2-4 often strike a balance between potency and stability.[6] 3. Process Optimization : Review and adjust the pH and buffer composition of the conjugation reaction to conditions that favor antibody stability.[1] Consider immobilization on a solid support during conjugation to prevent intermolecular interactions.[1] |
| Poor Solubility of ADC Construct | 1. Insufficient hydrophilicity of the linker to counteract the payload's hydrophobicity.[5][14] 2. The chosen payload is extremely hydrophobic. | 1. Enhance Linker Hydrophilicity : Utilize a longer PEG chain (e.g., PEG24) or a branched PEG structure.[5] Incorporating charged groups into the linker can also enhance water solubility.[5] 2. Formulation Adjustment : Add stabilizing excipients such as polysorbates (e.g., Tween 80) or amino acids (e.g., arginine) to the formulation buffer to improve solubility.[3][13] |
| Reduced In Vivo Efficacy / Rapid Clearance | 1. ADC aggregation leading to faster clearance by the reticuloendothelial system.[5] 2. Insufficient plasma half-life.[7] 3. Instability of the linker leading to premature payload release.[15] | 1. Characterize Aggregates : Use Size Exclusion Chromatography (SEC) to quantify the percentage of aggregates.[3] If high, refer to the "Increased Aggregation" troubleshooting steps. 2. Increase Linker Length : A longer PEG linker can increase the hydrodynamic size of the ADC, slowing renal clearance and extending its circulation half-life.[5] 3. Assess Linker Stability : Use techniques like LC-MS to monitor for "drug shedding" or premature cleavage of the linker under physiological conditions.[15] If instability is confirmed, a more stable linker chemistry may be required.[8] |
| Batch-to-Batch Variability in Stability | 1. Use of polydisperse PEG linkers.[12] 2. Inconsistent control over the conjugation process, leading to variable DAR distributions. | 1. Switch to Monodisperse Linkers : Use discrete, monodisperse PEG linkers to ensure every ADC molecule is identical, leading to improved batch-to-batch consistency.[6] 2. Refine Conjugation & Purification : Implement stringent process controls for the conjugation reaction. Use Hydrophobic Interaction Chromatography (HIC) to analyze the DAR distribution and purify specific DAR species if necessary.[16] |
Quantitative Data Summary
The selection of a PEG linker involves balancing multiple parameters. The tables below summarize typical effects based on linker length.
Table 1: Impact of PEG Linker Length on ADC Aggregation and Stability
| PEG Linker Length | Typical Effect on Aggregation | Rationale |
| No PEG | High propensity for aggregation, especially with hydrophobic payloads. | Unmasked hydrophobicity of the payload drives intermolecular interactions.[1] |
| Short (e.g., PEG4, PEG8) | Significant reduction in aggregation compared to no PEG. | Provides a good balance of hydrophilicity and steric hindrance while keeping the payload shielded by the antibody.[4][8] |
| Long (e.g., PEG12, PEG24) | Strong reduction in aggregation. | Offers a greater hydrophilic shield and steric hindrance, effectively solubilizing the payload.[5][14] |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)
| PEG Linker Length | Typical Effect on Plasma Half-Life | Rationale |
| No PEG | Shortest half-life (if aggregation-induced clearance occurs). | Hydrophobicity can lead to rapid clearance from circulation.[7] |
| Short (e.g., PEG4, PEG8) | Moderate increase in half-life. | Provides improved solubility and stability, reducing non-specific clearance.[4][6] |
| Long (e.g., PEG12, PEG24) | Substantial increase in half-life. | The larger hydrodynamic volume created by the long PEG chain slows down renal clearance.[5] |
Experimental Protocols
Detailed methodologies are crucial for assessing the stability and aggregation of ADCs.
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
Objective : To separate and quantify ADC monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.[3]
-
Instrumentation : HPLC or UHPLC system with a UV detector (monitoring at 280 nm).
-
Column : Agilent AdvanceBio SEC 300 Å, 2.7 µm or similar.
-
Mobile Phase : A physiological buffer such as 150 mM sodium phosphate, pH 7.0. The exact composition should be optimized to minimize secondary interactions with the column matrix.[17]
-
Flow Rate : Typically 0.5 - 1.0 mL/min.
-
Sample Preparation : Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Procedure :
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject 10-20 µL of the prepared ADC sample.
-
Run the chromatogram for a sufficient time to allow for the elution of all species (typically 15-30 minutes).
-
Identify peaks corresponding to high molecular weight (HMW) species (aggregates), the main monomer peak, and low molecular weight (LMW) species (fragments).
-
Integrate the peak areas to calculate the relative percentage of each species. The percentage of aggregates is a key indicator of instability.[15]
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment
-
Objective : To separate ADC species based on their hydrophobicity, which is correlated with the drug-to-antibody ratio (DAR).[17] This method provides insight into the heterogeneity of the ADC and its aggregation propensity.[14]
-
Instrumentation : HPLC or UHPLC system with a UV detector (280 nm).
-
Column : Tosoh TSKgel Butyl-NPR or similar HIC column.
-
Mobile Phase A : High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B : Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Procedure :
-
Equilibrate the column with a high concentration of Mobile Phase A.
-
Inject the ADC sample (typically 1-5 mg/mL).
-
Elute the bound species using a descending salt gradient (e.g., from 100% A to 100% B over 30 minutes).
-
Species will elute in order of increasing hydrophobicity. Unconjugated antibody elutes first, followed by ADCs with increasing DAR values (DAR2, DAR4, etc.).
-
The retention time and peak profile provide a "hydrophobicity fingerprint" of the ADC. An increase in retention time compared to the naked antibody indicates increased hydrophobicity.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to ADC stability.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. labinsights.nl [labinsights.nl]
- 7. benchchem.com [benchchem.com]
- 8. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 9. mdpi.com [mdpi.com]
- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
Technical Support Center: Strategies for Refining the Purification of PEGylated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the purification process of PEGylated proteins. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Troubleshooting Guides
Problem 1: Low Yield of PEGylated Protein After Purification
Low recovery of the target PEGylated protein is a frequent issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal PEGylation Reaction | Optimize the molar ratio of PEG reagent to protein. A 5- to 20-fold molar excess of PEG is a common starting point, but this may require adjustment for your specific protein. Also, optimize reaction time and temperature; monitor progress at various time points (e.g., 2, 4, 8, and 24 hours) to find the optimal duration. |
| Non-specific Binding to Chromatography Resin | Ensure the column is fully equilibrated with the running buffer. Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween 20) to the buffers to minimize non-specific interactions. For ion-exchange chromatography (IEX), adjust the ionic strength of the loading buffer to be low enough for efficient binding. |
| Precipitation of PEGylated Protein on the Column | Check the solubility of the PEGylated protein in the chosen buffers. Aggregation can be a significant issue. Consider adding stabilizing excipients such as sucrose (B13894) (5-10% w/v) or arginine (50-100 mM) to the buffers. Perform purification at a lower temperature (e.g., 4°C) to enhance protein stability. |
| Inappropriate Elution Conditions | For IEX, a steep salt gradient may lead to co-elution of species. Optimize the gradient to ensure adequate separation. For Hydrophobic Interaction Chromatography (HIC), a gradual decrease in salt concentration is crucial for resolving different PEGylated forms. For Size Exclusion Chromatography (SEC), ensure the chosen column has the appropriate fractionation range for your PEGylated protein's hydrodynamic radius. |
| Loss of Protein During Buffer Exchange/Concentration | Use a dialysis membrane or ultrafiltration device with an appropriate molecular weight cutoff (MWCO) to prevent loss of the PEGylated protein. Be aware that the flexible nature of PEG can sometimes lead to passage through membranes that would retain a globular protein of similar molecular weight. |
Problem 2: Poor Resolution and Purity of the PEGylated Product
Achieving high purity is critical, especially for therapeutic applications. This section addresses common reasons for inadequate separation.
| Potential Cause | Recommended Solution |
| Heterogeneous PEGylation Reaction Mixture | The PEGylation reaction often produces a complex mixture of unreacted protein, free PEG, and proteins with varying numbers of attached PEG molecules (PEGamers) and positional isomers. A multi-step purification strategy is often necessary. A common approach is to use IEX as a capture step, followed by HIC or SEC for polishing. |
| Co-elution of PEGylated Species in IEX | The PEG chain can shield the protein's surface charges, reducing the resolution in IEX. Using a shallower salt gradient can improve the separation of species with different degrees of PEGylation. For positional isomers with very similar charge profiles, IEX may not provide baseline separation. |
| Inadequate Separation by SEC | While SEC is effective at removing unreacted protein and small molecules, it may not resolve species with a small difference in hydrodynamic radius, such as mono-PEGylated from di-PEGylated forms, especially for larger proteins or smaller PEG chains. Ensure the column has a wide and appropriate separation range. |
| Aggregation During Purification | Protein aggregation can lead to the formation of high molecular weight species that are difficult to separate from the desired product. To mitigate this, screen different buffer conditions (pH, ionic strength) and consider the use of additives that enhance stability. |
| Presence of Positional Isomers | Separating positional isomers (proteins PEGylated at different sites) is challenging. High-resolution techniques like cation-exchange HPLC or reversed-phase HPLC (RP-HPLC) may be required for analytical separation, though preparative scale separation can be difficult. |
Frequently Asked Questions (FAQs)
Q1: Which chromatography technique is best for purifying my PEGylated protein?
The choice of technique depends on the specific characteristics of your protein and the impurities you need to remove. A multi-step approach is often the most effective.
-
Ion-Exchange Chromatography (IEX) is a powerful first step to separate PEGylated proteins from un-PEGylated protein and to fractionate based on the degree of PEGylation. The addition of PEG chains shields the protein's charge, causing PEGylated species to elute earlier than their unmodified counterparts in IEX.
-
Size-Exclusion Chromatography (SEC) is excellent for removing unreacted PEG and other small molecules, as well as for separating based on the significant size difference between the native protein and the PEGylated conjugate. However, its ability to resolve different PEGylated species (e.g., mono- vs. di-PEGylated) can be limited.
-
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity. The PEG moiety can increase the apparent hydrophobicity of the protein, allowing for separation from the native protein. HIC is often used as a polishing step after IEX.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers high resolution and can be used for analytical characterization and separation of positional isomers, but the use of organic solvents may lead to protein denaturation.
Q2: How does the size of the PEG molecule affect the purification strategy?
The size of the attached PEG has a significant impact on the physicochemical properties of the protein and thus on the purification strategy.
-
Larger PEGs (e.g., >20 kDa) cause a more substantial increase in the hydrodynamic radius, which generally improves separation from the native protein in SEC. In IEX, larger PEGs create more significant charge shielding, leading to earlier elution and potentially better resolution between species with different degrees of PEGylation.
-
Smaller PEGs (e.g., <10 kDa) result in a smaller change in size, which can make SEC separation from the native protein more challenging. The impact on charge shielding in IEX is also less pronounced.
Q3: How can I separate positional isomers of my mono-PEGylated protein?
Separating positional isomers is one of the most challenging aspects of PEGylated protein purification.
-
Ion-Exchange Chromatography (IEX) can sometimes separate positional isomers if the PEGylation site significantly alters the protein's surface charge distribution. High-resolution analytical IEX columns and shallow gradients are recommended.
-
Reversed-Phase HPLC (RP-HPLC) can often resolve positional isomers due to subtle differences in their hydrophobicity. However, the conditions can be denaturing.
-
Capillary Electrophoresis (CE) is a high-resolution analytical technique that can effectively separate positional isomers based on differences in charge and hydrodynamic size.
Q4: What are the best methods to analyze the purity and heterogeneity of my PEGylated protein?
A combination of analytical techniques is recommended to assess the purity and characterize the heterogeneity of your PEGylated protein sample.
-
SDS-PAGE: A simple and quick method to visualize the increase in molecular weight and to get a preliminary assessment of the PEGylation efficiency.
-
Size-Exclusion Chromatography (SEC-HPLC): The primary method for quantifying high molecular weight aggregates and separating the PEGylated protein from the native protein and free PEG.
-
Ion-Exchange Chromatography (IEX-HPLC): Used to assess the charge heterogeneity and to separate different PEGylated species and positional isomers.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides accurate molecular weight information, confirming the degree of PEGylation and helping to identify different species in the mixture.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for PEGylated Protein Purification
| Technique | Principle | Primary Application | Advantages | Disadvantages | Typical Purity | Typical Recovery |
| Ion-Exchange (IEX) | Separation based on net surface charge. | Capture step, separation of PEGmers. | High capacity, good resolution for different degrees of PEGylation. | Resolution of positional isomers can be challenging. | >90% | 80-95% |
| Size-Exclusion (SEC) | Separation based on hydrodynamic radius. | Removal of unreacted PEG and native protein, aggregate analysis. | Mild conditions, predictable separation based on size. | Low capacity, may not resolve species with similar sizes. | >95% (for baseline resolved peaks) | >90% |
| Hydrophobic Interaction (HIC) | Separation based on surface hydrophobicity. | Polishing step, separation of PEGmers and isomers. | Orthogonal to IEX, non-denaturing conditions. | Can have lower capacity, requires high salt concentrations for binding. | >97% | 85-95% |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. | High-resolution analysis, separation of positional isomers. | Excellent resolution. | Can be denaturing due to organic solvents. | Analytical Scale | Variable |
Table 2: Impact of PEG Size on Purification Outcomes (Example: PEGylated Bovine Serum Albumin)
| PEG Size (kDa) | Purification Method | Purity (%) | Recovery (%) | Key Observation |
| 12 | Anion-Exchange Chromatography | >90 | Not Reported | Eluted at a higher salt concentration compared to the 30 kDa PEG-BSA. |
| 30 | Anion-Exchange Chromatography | >90 | Not Reported | Showed a significant decrease in dynamic binding capacity compared to native BSA. |
Experimental Protocols
Protocol 1: Purification of a PEGylated Protein using Ion-Exchange Chromatography (IEX)
This protocol provides a general framework for purifying a PEGylated protein using cation exchange chromatography.
-
Column: Strong cation exchange column (e.g., SP Sepharose).
-
Buffer A (Binding Buffer): 20 mM Sodium Phosphate, pH 6.0.
-
Buffer B (Elution Buffer): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0.
-
Procedure:
-
Equilibrate the column with 5-10 column volumes (CVs) of Buffer A.
-
Dilute the PEGylation reaction mixture with Buffer A to reduce the ionic strength and load it onto the column.
-
Wash the column with 5-10 CVs of Buffer A to remove unbound material, including free PEG.
-
Elute the bound proteins using a linear gradient of 0-50% Buffer B over 20 CVs. The PEGylated protein is expected to elute before the un-PEGylated protein.
-
Collect fractions and analyze by SDS-PAGE and/or SEC-HPLC to identify the fractions containing the purified PEGylated protein.
-
Regenerate the column with 100% Buffer B.
-
Protocol 2: Polishing of a PEGylated Protein using Size-Exclusion Chromatography (SEC)
This protocol is suitable for removing aggregates and for buffer exchange.
-
Column: SEC column with an appropriate molecular weight range (e.g., Superdex 200).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Procedure:
-
Equilibrate the column with at least 2 CVs of the mobile phase.
-
Concentrate the pooled fractions from the IEX step if necessary.
-
Inject a sample volume that is typically 0.5-2% of the total column volume for optimal resolution.
-
Run the chromatography at a constant flow rate (e.g., 0.5 mL/min for an analytical column).
-
Collect fractions corresponding to the main peak of the PEGylated protein.
-
Analyze fractions by SDS-PAGE and analytical SEC to confirm purity.
-
Protocol 3: Purification using Hydrophobic Interaction Chromatography (HIC)
This protocol is effective as a polishing step, often following IEX.
-
Column: HIC column (e.g., Phenyl Sepharose).
-
Buffer A (Binding Buffer): 20 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.
-
Buffer B (Elution Buffer): 20 mM Sodium Phosphate, pH 7.0.
-
Procedure:
-
Equilibrate the column with 5-10 CVs of Buffer A.
-
Add ammonium sulfate to the pooled fractions from the previous purification step to a final concentration of 1.5 M and load onto the column.
-
Wash the column with 5-10 CVs of Buffer A.
-
Elute the bound proteins with a linear gradient of 0-100% Buffer B over 20 CVs. The mono-PEGylated protein is often eluted first, followed by multi-PEGylated species.
-
Collect and analyze fractions to identify the desired product.
-
Mandatory Visualization
Technical Support Center: Troubleshooting t-Boc Deprotection in PEG Linkers
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the tert-butyloxycarbonyl (t-Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete t-Boc deprotection in PEG linkers?
Incomplete t-Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The t-Boc group is cleaved by acidolysis. If the acid, commonly trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough for the complete removal of the t-Boc group. While many deprotection reactions are conducted at room temperature, some substrates may need longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1][2]
-
Solvent Issues: The choice of solvent is critical. It must fully solvate both the PEG-linker conjugate and the acid. Dichloromethane (B109758) (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]
Q2: How can I monitor the progress of the t-Boc deprotection reaction?
Several analytical techniques can be employed to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to observe the disappearance of the starting material and the emergence of the deprotected product. The deprotected amine is more polar and will typically have a lower Rf value than the t-Boc-protected starting material.[1][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment of the reaction, enabling the quantification of the starting material, product, and any side products.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1][4]
Q3: What are the common side reactions during t-Boc deprotection, and how can they be prevented?
The most prevalent side reaction is the alkylation of nucleophilic residues by the tert-butyl cation (t-Bu⁺) that is generated during the acidic cleavage of the Boc group.[5][6] Electron-rich functional groups are particularly susceptible to this side reaction.
To prevent this, "scavengers" are highly recommended. Scavengers are reagents that trap the t-butyl cation, preventing it from reacting with the desired product.[5][6]
Q4: What are common scavengers and when should I use them?
The choice of scavenger depends on the specific functional groups present in your molecule. Common scavengers include:
-
Triisopropylsilane (B1312306) (TIS) or Triethylsilane (TES): These are highly effective carbocation scavengers.[5][7]
-
Water: Can also act as a scavenger for the tert-butyl cation.[5][6]
-
Thioanisole: Often used to protect methionine residues.[5]
-
1,2-Ethanedithiol (EDT): Effective in preventing side reactions with tryptophan.[5]
A scavenger cocktail, such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v), is often employed for comprehensive protection.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid concentration. | Increase the TFA concentration (e.g., from 20% to 50% in DCM).[1] |
| Inadequate reaction time. | Extend the reaction time and monitor progress using TLC or LC-MS.[1] | |
| Steric hindrance from the PEG chain. | Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[1] For future syntheses, a longer PEG linker might reduce steric hindrance.[2] | |
| Poor solubility of the PEGylated compound. | Ensure the chosen solvent provides good solubility. | |
| Observation of Side Products in HPLC/LC-MS | Alkylation of sensitive residues by the tert-butyl cation. | Add scavengers like Triisopropylsilane (TIS) and water to the reaction mixture. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[6][8] |
| Degradation of other acid-sensitive groups. | Consider milder deprotection methods such as using Lewis acids (e.g., zinc bromide) or thermal deprotection.[1][9] | |
| Low Yield of Deprotected Product | Incomplete reaction. | Refer to the solutions for "Incomplete Deprotection". |
| Product loss during workup. | For water-soluble products, avoid aqueous workups. Precipitation from a non-polar solvent like diethyl ether can be an alternative.[1][5] |
Quantitative Data Summary
The following tables provide a summary of common reaction conditions for t-Boc deprotection.
Table 1: Common Acidic Conditions for t-Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[1][2] | Dichloromethane (DCM)[1] | 0 to Room Temperature[1] | 1-2 hours[1][2] |
| Hydrochloric Acid (HCl) | 4M[1] | 1,4-Dioxane[1] | Room Temperature | 30 minutes - 4 hours[5] |
Table 2: Common Scavengers and Their Typical Concentrations
| Scavenger | Target | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | tert-butyl cation | 2.5-5%[1][6] |
| Water | tert-butyl cation | 2.5%[6] |
| Thioanisole | tert-butyl cation (protects Met) | 5%[6] |
| 1,2-Ethanedithiol (EDT) | tert-butyl cation (protects Trp) | 2.5%[6] |
Experimental Protocols
Protocol 1: Standard t-Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]
-
If necessary, add scavengers such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[1]
-
The resulting TFA salt of the deprotected amine can be used directly or further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]
Protocol 2: t-Boc Deprotection using HCl in Dioxane
-
Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane.[5]
-
Add a 4M solution of HCl in dioxane (typically 4-10 equivalents of HCl).[5]
-
Stir the reaction at room temperature for 30 minutes to 4 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[10]
Visualizations
Caption: A typical experimental workflow for t-Boc deprotection.
Caption: A decision tree for troubleshooting incomplete t-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Methods for removing unreacted t-Boc-Aminooxy-PEG12-acid post-conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted t-Boc-Aminooxy-PEG12-acid following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after conjugation?
A1: The removal of unreacted PEG linkers is a critical step to ensure the purity and accurate characterization of the final conjugated biomolecule. Excess linker can interfere with downstream applications and analytics, leading to inaccurate quantification and characterization of the conjugate.
Q2: What are the common methods for removing small, unreacted PEG linkers like this compound?
A2: The most prevalent methods for purifying PEGylated biomolecules and removing excess reagents are based on differences in size, charge, and hydrophobicity between the conjugate and the unreacted linker.[][2] Key techniques include:
-
Size-Based Separations:
-
Charge-Based Separations:
-
Ion Exchange Chromatography (IEX)[][5]
-
-
Hydrophobicity-Based Separations:
Q3: How do I select the most appropriate purification method for my experiment?
A3: The choice of purification method depends on several factors, including the size and stability of your target biomolecule, the required level of purity, sample volume, and available equipment. For instance, dialysis is a simple and cost-effective method for buffer exchange and removal of small molecules from much larger biomolecules.[2] SEC is highly effective at removing small molecules and resolving different PEGylated species based on size.[][8] RP-HPLC offers high resolution and can separate isomers, but may be denaturing for some proteins.[6][9]
Troubleshooting Guides
Dialysis / Ultrafiltration
| Issue | Possible Cause | Troubleshooting Steps |
| Residual unreacted PEG linker detected post-purification. | Inappropriate Molecular Weight Cut-Off (MWCO) of the membrane. | Select a membrane with an MWCO that is significantly smaller than your conjugate but large enough to allow the unreacted PEG linker (MW ~734 Da) to pass through. A 1-3 kDa MWCO is often a good starting point.[2] |
| Insufficient dialysis time or buffer volume. | Increase the dialysis duration (e.g., overnight at 4°C) and perform at least 2-3 buffer changes with a buffer volume that is at least 100 times the sample volume.[2] | |
| Loss of conjugated biomolecule. | The MWCO of the membrane is too large. | Use a membrane with a smaller MWCO to ensure the retention of your conjugate. |
| Non-specific binding of the conjugate to the membrane. | Consider using a membrane material with low protein binding properties (e.g., regenerated cellulose). |
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation between the conjugate and unreacted PEG. | Inappropriate column selection. | Choose a column with a fractionation range suitable for separating your large conjugate from the small PEG linker. |
| Suboptimal flow rate. | Optimize the flow rate to improve resolution. Slower flow rates generally lead to better separation. | |
| Peak tailing or broadening. | Interactions between the sample and the stationary phase. | Adjust the mobile phase composition, for example, by altering the salt concentration or pH, to minimize secondary interactions. |
| Column overloading. | Reduce the sample volume or concentration to avoid overloading the column. |
Reverse-Phase HPLC (RP-HPLC)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor resolution of PEGylated species. | Inappropriate column chemistry. | For PEGylated proteins, C4 or C18 columns are often used. Experiment with different column chemistries to find the best separation.[6][10] |
| Suboptimal gradient conditions. | Optimize the gradient slope and mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) concentration).[6] | |
| Low recovery of the conjugate. | Irreversible binding to the column or protein denaturation. | Adjust the mobile phase (e.g., use a different organic solvent or additive) or consider a less hydrophobic stationary phase. Increasing the column temperature might also improve recovery and peak shape.[6] |
Data Presentation: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Dialysis / Ultrafiltration | Size-based separation across a semi-permeable membrane.[11] | Simple, cost-effective, gentle on proteins. | Slow, can lead to sample dilution (dialysis), potential for membrane fouling (ultrafiltration). | Buffer exchange, removal of small molecule impurities from large biomolecules. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[] | High resolution for size-based separation, good for removing unreacted PEG and aggregates.[] | Can be time-consuming, potential for sample dilution. | Purification of PEGylated proteins from unreacted PEG and other low molecular weight impurities.[12] |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[] | High resolution, can separate positional isomers.[6] | Can be denaturing for some proteins, requires organic solvents. | Analytical and preparative separation of PEGylated peptides and proteins.[10] |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge.[] | High capacity, can separate species with different charge properties.[5] | PEGylation can shield charges, potentially reducing separation efficiency.[] | Separation of PEGylated proteins from un-PEGylated protein and different PEGylated species.[5] |
| Tangential Flow Filtration (TFF) | Size-based separation using cross-flow filtration.[3] | Scalable, efficient for large volumes, combines concentration and buffer exchange.[4] | Higher initial equipment cost, potential for membrane fouling. | Large-scale purification and formulation of PEGylated biomolecules.[13] |
Experimental Protocols
Detailed Methodology: Removal of Unreacted this compound using Dialysis
This protocol is designed for the removal of the small this compound (MW ≈ 734 Da) from a much larger conjugated biomolecule (e.g., a protein > 30 kDa).
Materials:
-
Dialysis tubing or cassette with a 1-3 kDa Molecular Weight Cut-Off (MWCO).
-
Dialysis buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).
-
Reaction mixture containing the conjugated biomolecule and unreacted PEG linker.
-
Large beaker or container for the dialysis buffer.
-
Stir plate and stir bar.
-
Cold room or refrigerator (4°C).
Procedure:
-
Prepare the Dialysis Membrane: If using dialysis tubing, cut the desired length and prepare it according to the manufacturer's instructions. This typically involves rinsing with distilled water to remove any preservatives. Dialysis cassettes are often supplied pre-wetted and ready to use.
-
Load the Sample: Carefully load the reaction mixture into the dialysis tubing or cassette, ensuring there are no leaks. Securely close the ends of the tubing with clips or the cassette ports.
-
Initiate Dialysis: Place the sealed dialysis device into a beaker containing a large volume of cold (4°C) dialysis buffer. The buffer volume should be at least 100 times the sample volume to ensure a sufficient concentration gradient for efficient diffusion.
-
Stirring: Place the beaker on a stir plate and add a stir bar to the buffer. Gentle stirring of the buffer is crucial to maintain the concentration gradient across the membrane.
-
Buffer Exchange: For optimal removal of the unreacted PEG linker, perform at least two to three buffer changes. A common schedule is to change the buffer after 2-4 hours, then again after another 2-4 hours, and finally let the dialysis proceed overnight.
-
Sample Recovery: After the final dialysis period, carefully remove the dialysis device from the buffer. Gently remove the purified conjugate from the tubing or cassette into a clean collection tube.
Mandatory Visualization
References
- 2. benchchem.com [benchchem.com]
- 3. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tangential Flow Filtration Facilitated Fractionation and PEGylation of Low and High Molecular Weight Polymerized Hemoglobins and Their Biophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blob.phenomenex.com [blob.phenomenex.com]
- 7. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 8. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 9. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with PEGylated Linkers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of antibody-drug conjugates (ADCs) using PEGylated linkers.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?
The Drug-to-Antibody Ratio (DAR) is a key quality attribute of an ADC that defines the average number of drug molecules conjugated to a single antibody.[1] It is considered a CQA because it directly and significantly impacts the ADC's therapeutic window, including its efficacy, toxicity, and pharmacokinetics (PK).[2][3]
-
Low DAR: A low drug loading may lead to reduced potency and efficacy.[4]
-
High DAR: While potentially more potent, a high DAR can increase the hydrophobicity of the ADC, leading to problems like aggregation, faster clearance from circulation, and increased off-target toxicity.[2][5][6]
The optimal DAR is typically a balance, often aimed between 2 and 4, to achieve maximum therapeutic benefit while minimizing negative effects.[7]
Q2: What are PEGylated linkers and what are their benefits in ADC development?
PEGylated linkers are chemical crosslinkers that incorporate polyethylene (B3416737) glycol (PEG) chains to connect the cytotoxic payload to the antibody.[8] The inclusion of these hydrophilic PEG spacers is a key strategy to improve the physicochemical and pharmacological properties of ADCs.[9][10]
Key Benefits:
-
Improved Solubility and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic.[5] PEG linkers increase the overall hydrophilicity of the ADC, which helps to mitigate aggregation and improve solubility, especially at higher DAR values.[7][9][10]
-
Enhanced Pharmacokinetics (PK): The PEG chain can create a "hydration shell" around the ADC, which can prolong its circulation half-life by reducing non-specific clearance.[7] Studies have shown that longer PEG chains can lead to slower plasma clearance.[5][6]
-
Enables Higher Drug Loading: By counteracting the hydrophobicity of the payload, PEG linkers can enable the development of ADCs with higher, more potent DARs (e.g., DAR 8) without compromising stability.[5][7]
-
Reduced Immunogenicity: PEG linkers can shield the payload epitopes and prevent protein aggregation, potentially lowering the risk of an immune response.[7]
Q3: How does the length and dispersity of the PEG linker impact ADC performance?
The length of the PEG chain is a critical design parameter that must be optimized for each specific ADC.[8]
-
Linker Length: A clear relationship often exists between PEG length and ADC pharmacology.[5][6] Longer PEG chains generally result in slower clearance and improved PK profiles.[5] However, there can be a trade-off, as some studies have shown that very long PEG linkers can reduce in vitro cytotoxicity.[10][11] There may be a threshold length (e.g., PEG8 or PEG12) beyond which further increases do not significantly improve clearance.[5][6]
-
Dispersity: It is crucial to use monodisperse (or discrete) PEG linkers rather than polydisperse mixtures.[10] Monodisperse PEGs have a single, defined molecular weight, which leads to more homogeneous ADCs.[7] This uniformity improves batch-to-batch reproducibility, simplifies characterization, and enhances the safety profile of the final product.[7][10]
Troubleshooting Guides
This section addresses specific issues encountered during ADC conjugation and analysis.
Problem: Low Average DAR
Q: My final average DAR is consistently lower than the target, despite using the correct molar excess of drug-linker. What are the possible causes and solutions?
A low DAR can result from inefficiencies at multiple stages of the conjugation process.[2]
| Possible Cause | Troubleshooting Steps & Solutions |
| Inefficient Antibody Reduction | For cysteine-based conjugation, incomplete reduction of interchain disulfide bonds results in fewer available thiol groups.[2] Solution: Optimize the concentration and incubation time of the reducing agent (e.g., TCEP or DTT).[12][13] Ensure the reduction buffer is degassed and at the optimal pH. |
| Suboptimal Conjugation pH | The thiol-maleimide reaction is highly pH-dependent.[2] Solution: Verify and maintain the reaction pH between 6.5 and 7.5.[2][12] Reaction rates are significantly slower below pH 6.5, while side reactions with amines can occur above pH 7.5.[2] |
| Inactive Drug-Linker | The maleimide (B117702) group on the linker can hydrolyze, or the drug-linker complex may have degraded during storage.[14] Solution: Use a fresh batch of the drug-linker or verify the activity of the existing stock.[14] Store the linker under appropriate anhydrous conditions. |
| Interfering Buffer Components | Buffers containing components like Tris or other primary amines can compete with the desired reaction.[14] Solution: Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS, HEPES) prior to the reaction to remove any interfering substances.[14] |
| Retro-Michael Deconjugation | The thiosuccinimide bond formed can be unstable and undergo a retro-Michael reaction, leading to payload loss.[2] Solution: Consider using self-stabilizing maleimides or other linker chemistries designed to prevent deconjugation.[5][6] |
Problem: High Levels of ADC Aggregation
Q: I'm observing significant aggregation or precipitation in my final ADC product. How can I mitigate this?
Aggregation is a common challenge, often driven by the increased hydrophobicity of the ADC after payload conjugation.[15][16]
| Possible Cause | Troubleshooting Steps & Solutions |
| High Payload Hydrophobicity | The primary driver of aggregation is the attachment of hydrophobic payloads, which exposes hydrophobic patches on the antibody surface.[15][16] Solution: Incorporate hydrophilic linkers, such as those with PEG chains, to mask the payload's hydrophobicity and improve overall solubility.[8][16] |
| High DAR | A higher number of conjugated hydrophobic drugs increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[5][14] Solution: Reduce the molar excess of the drug-linker during conjugation to target a lower average DAR.[14] |
| Unfavorable Buffer Conditions | The pH and ionic strength of the buffer can promote aggregation, especially if the pH is close to the antibody's isoelectric point (pI).[15] Solution: Screen different formulation buffers, adjusting the pH to be away from the antibody's pI.[14] Optimize salt concentration to find conditions that minimize aggregation.[15] |
| Presence of Organic Co-solvents | Solvents like DMSO, often used to dissolve the drug-linker, can denature the antibody and promote aggregation if the final concentration is too high.[15][17] Solution: Minimize the final concentration of the organic co-solvent (typically to <10%). Add the drug-linker solution to the antibody solution slowly while stirring.[17] |
Problem: High Product Heterogeneity
Q: My ADC batches show significant variability in DAR and a wide distribution of species. How can I produce a more homogeneous product?
Heterogeneity is a major challenge in ADC development, arising from variations in both the DAR and the location of drug attachment.[3][18]
| Possible Cause | Troubleshooting Steps & Solutions |
| Polydisperse PEG Linkers | Using conventional PEG linkers that are a mixture of different chain lengths will directly contribute to the heterogeneity of the final ADC product.[7] Solution: Use high-purity, monodisperse (discrete) PEG linkers to ensure every conjugate has the same linker composition, improving batch-to-batch consistency.[7][10] |
| Lack of Process Control | Minor variations in reaction parameters like pH, temperature, or reaction time between batches can significantly impact the final DAR distribution.[14] Solution: Implement strict process controls to carefully monitor and regulate all reaction parameters.[14] Standardize all protocols and ensure consistency. |
| Inconsistent Starting Materials | Variability in the purity or concentration of the antibody or drug-linker can lead to inconsistent conjugation results.[14] Solution: Thoroughly characterize all starting materials for each batch to ensure consistent quality.[14] |
| Non-Site-Specific Conjugation | Traditional conjugation to lysine (B10760008) residues results in a heterogeneous mixture because many lysine residues are available on the antibody surface.[3][19] Solution: For maximum homogeneity, use site-specific conjugation techniques that target specific cysteine residues (either native or engineered).[19] This allows for precise control over the DAR. |
Visualization of Workflows and Logic
General ADC Conjugation & Analysis Workflow
The following diagram outlines the typical experimental workflow for producing and characterizing an antibody-drug conjugate using a PEGylated maleimide linker.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. pharmtech.com [pharmtech.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. researchgate.net [researchgate.net]
- 18. biocompare.com [biocompare.com]
- 19. purepeg.com [purepeg.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Focus on t-Boc-Aminooxy-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects them. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. This guide provides an objective comparison of t-Boc-Aminooxy-PEG12-acid with other commonly used PROTAC linkers, supported by experimental data and detailed methodologies.
The Central Role of the Linker in PROTAC Efficacy
The linker's composition, length, and rigidity are pivotal in dictating the overall performance of a PROTAC.[1] An optimal linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, leading to efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[2]
Comparative Analysis of Common PROTAC Linkers
PROTAC linkers are broadly categorized into flexible and rigid types.[4][5] Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are the most prevalent in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[2][] Rigid linkers, which include structures like piperazine/piperidines and alkynes, can offer advantages in pre-organizing the PROTAC for optimal ternary complex formation.[5][7] More recently, "clickable" linkers, often incorporating triazole moieties, have gained popularity due to their efficient and specific conjugation capabilities.[][7]
This compound: A Hydrophilic and Flexible Linker
This compound belongs to the class of PEG-based linkers. The key features of PEG linkers include:
-
Enhanced Solubility: The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can significantly improve the aqueous solubility of often lipophilic PROTAC molecules.[4][8][9] This is a crucial property for bioavailability and formulation.
-
Flexibility: The flexible nature of the PEG chain allows the PROTAC to adopt various conformations, which can be advantageous for the formation of a productive ternary complex.[8]
-
Biocompatibility: PEG is a well-established biocompatible polymer, which is beneficial for in vivo applications.[4]
-
Tunable Length: PEG linkers can be synthesized in various lengths, allowing for systematic optimization of the distance between the POI and E3 ligase ligands.[10]
The "t-Boc-Aminooxy" group provides a reactive handle for conjugation to one of the ligands, while the "acid" terminus allows for coupling to the other ligand, offering a versatile platform for PROTAC synthesis.
Comparison with Other Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers (e.g., this compound) | Hydrophilic, flexible chains of repeating ethylene glycol units.[4][8] | - Improves aqueous solubility.[8][9][10] - Generally biocompatible.[4] - Provides conformational flexibility.[8] - Length is easily tunable.[10] | - May decrease cell permeability in some cases.[8] - Can be susceptible to metabolic cleavage.[4] |
| Alkyl/Ether Linkers | Consist of saturated or unsaturated hydrocarbon chains, sometimes with ether linkages.[2][4] | - Synthetically straightforward.[4] - High degree of conformational flexibility.[2][5] - Can enhance membrane permeability due to lipophilicity.[] | - Generally hydrophobic, which can lead to poor solubility.[2][4] - Increased risk of non-specific binding.[] |
| Rigid Linkers (e.g., Piperazine, Phenyl) | Contain cyclic or aromatic structures that restrict conformational freedom.[4][7] | - Can pre-organize the PROTAC for favorable ternary complex formation.[5] - May improve selectivity.[5] - Can enhance metabolic stability.[4] | - More synthetically challenging to prepare.[5] - Reduced flexibility may hinder ternary complex formation in some cases.[2] |
| Clickable Linkers (e.g., Triazoles) | Formed via "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition.[][7] | - Highly efficient and specific conjugation.[7] - The resulting triazole is metabolically stable.[4] - Facilitates rapid library synthesis for optimization.[7] | - The triazole ring introduces some rigidity.[5] - Requires the incorporation of azide (B81097) and alkyne functionalities.[7] |
Quantitative Data on Linker Performance
The optimal linker type and length are highly dependent on the specific POI and E3 ligase pair.[1] The following tables summarize experimental data from various studies, illustrating the impact of linker modifications on PROTAC efficacy.
Table 1: Impact of Linker Composition on BRD4 Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | PEG | Effective | - | [2] |
| PROTAC B | Alkyl | Less Potent than PEG | - | [2] |
| PROTAC 54 | Flexible (PEG) | Exhibited degradation | - | [2] |
| PROTAC 55-57 | Rigid (Disubstituted Phenyl) | No degradation | - | [2] |
Table 2: Impact of Linker Length on TBK1 Degradation
| Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [2][7] |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | [2][7] |
| Alkyl/Ether | 21 | 3 | 96 | [2][7] |
| Alkyl/Ether | 29 | 292 | 76 | [2][7] |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the rational design and evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2][12]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, MCF-7) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.[2][13]
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).[12]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[12]
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using a chemiluminescence substrate and an imaging system.[12]
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]
Ternary Complex Formation Assays
These assays are essential to confirm that the PROTAC can effectively bring the POI and the E3 ligase into proximity.[14][15]
NanoBRET™ Assay (Live-Cell)
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc® luciferase-tagged protein (e.g., the POI) and a HaloTag®-labeled protein (e.g., the E3 ligase) are brought into close proximity by the PROTAC.[16][17]
-
Protocol:
-
Co-transfect cells with plasmids encoding the NanoLuc-POI and HaloTag-E3 ligase fusion proteins.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.[18]
-
Treat the cells with a dilution series of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[18]
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.[18]
-
Isothermal Titration Calorimetry (ITC) (In Vitro)
-
Principle: ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[18]
-
Protocol:
-
Determine the binary binding affinities of the PROTAC to the E3 ligase (KD1) and the target protein (KD2) in separate experiments.[18]
-
To measure the ternary binding affinity, titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein.[18]
-
The cooperativity factor (α) can be calculated from these binding affinities to determine if the formation of the ternary complex is favorable.
-
Ubiquitination Assays
These assays confirm that the formation of the ternary complex leads to the ubiquitination of the target protein.[15][19]
In Vitro Ubiquitination Assay
-
Principle: This assay reconstitutes the ubiquitination cascade in vitro to directly measure the ubiquitination of the target protein in the presence of the PROTAC.
-
Protocol:
-
Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ATP, and biotinylated ubiquitin in a reaction buffer.[20]
-
Add the PROTAC of interest.
-
Incubate the reaction to allow for ubiquitination.
-
Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-biotin antibody or by other detection methods like AlphaLISA®.[20]
-
Visualizing PROTAC Mechanisms and Workflows
dot
Caption: PROTAC-mediated protein degradation pathway.
dot
Caption: A typical workflow for evaluating PROTAC linkers.
Conclusion
The rational design of the linker is a cornerstone of developing effective PROTACs. While flexible linkers like this compound offer significant advantages in improving solubility and providing conformational flexibility, the optimal choice of linker remains highly target-dependent. A systematic evaluation of linker composition, length, and attachment points using a combination of the biophysical and cellular assays detailed in this guide is paramount for understanding the structure-activity relationships that govern PROTAC efficiency. This data-driven approach will accelerate the development of novel and potent protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. chempep.com [chempep.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Ternary Complex Formation [worldwide.promega.com]
- 18. benchchem.com [benchchem.com]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Comparison of t-Boc-Aminooxy-PEG12-acid and Maleimide Chemistry for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic conjugation of molecules to antibodies is a cornerstone of modern therapeutic and diagnostic development. The choice of chemical linkage is critical, profoundly influencing the stability, homogeneity, and ultimately, the in vivo performance of the resulting antibody conjugate. This guide provides an objective, data-driven comparison of two prominent conjugation chemistries: the site-specific approach utilizing t-Boc-Aminooxy-PEG12-acid to form a stable oxime linkage, and the more traditional maleimide-based chemistry targeting cysteine residues.
At a Glance: Key Differences
| Feature | This compound (Oxime Ligation) | Maleimide Chemistry (Thiol-Michael Addition) |
| Target Site | Aldehydes or ketones (often generated by oxidizing glycans in the Fc region) | Free thiols (from reduced native disulfides or engineered cysteines) |
| Linkage Formed | Oxime bond | Thiosuccinimide ether bond |
| Site-Specificity | High, leading to a homogeneous product with a defined Drug-to-Antibody Ratio (DAR) | Can be site-specific with engineered cysteines, but often results in heterogeneous mixtures when targeting native disulfides. |
| Linkage Stability | Highly stable under physiological conditions. | Prone to retro-Michael reaction and thiol exchange in the presence of plasma thiols like albumin and glutathione, leading to premature drug release. |
| Homogeneity | High | Can be low, leading to varied DAR and pharmacokinetic profiles. |
Delving Deeper: Reaction Mechanisms and Workflows
This compound: Precision through Oxime Ligation
This method offers a high degree of control over the conjugation site, typically by targeting the carbohydrate moieties located in the Fc region of the antibody, distant from the antigen-binding site. The process involves two key steps:
-
Generation of an Aldehyde Handle: The sugar residues on the antibody's glycans are mildly oxidized using a reagent like sodium periodate (B1199274) (NaIO₄) to create aldehyde groups.
-
Oxime Bond Formation: The this compound linker, after deprotection of the Boc group to reveal the aminooxy functionality, reacts with the aldehyde on the antibody to form a highly stable oxime bond. The terminal carboxylic acid on the PEG linker can be pre-activated (e.g., as an NHS ester) or activated in situ to conjugate a desired payload.
Maleimide Chemistry: A Classic Approach with Caveats
Maleimide chemistry is a widely used method that targets the thiol groups of cysteine residues. The workflow typically involves:
-
Generation of Free Thiols: For antibodies, this is usually achieved by reducing the interchain disulfide bonds in the hinge region using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).
-
Thiol-Michael Addition: A maleimide-functionalized linker-payload reacts with the free thiol groups on the antibody to form a thiosuccinimide linkage.
Quantitative Performance Metrics: A Comparative Analysis
The choice between these two chemistries can be guided by their performance in key areas such as conjugation efficiency, stability, and the functional impact on the final conjugate.
Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | This compound (Oxime Ligation) | Maleimide Chemistry |
| Typical DAR | Highly defined, often DAR of 2 if targeting Fc glycans. | Heterogeneous mixture with a distribution of DARs (e.g., 0, 2, 4, 6, 8) when targeting native disulfides. |
| Conjugation Yield | Generally high, with efficient conversion. | Can be high (>90%), but the final product is a mixture of species. |
Stability of the Conjugate Linkage
The stability of the bond connecting the payload to the antibody is paramount for ensuring the drug is released at the target site and not prematurely in circulation,
A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy
The removal of the tert-butyloxycarbonyl (t-Boc) protecting group is a critical step in the synthesis of complex molecules, including aminooxy-functionalized polyethylene (B3416737) glycol (PEG) linkers used in bioconjugation and drug development. Verifying the complete cleavage of the t-Boc group is essential to ensure the success of subsequent conjugation steps. This guide provides a comparative overview of analytical methods for confirming t-Boc deprotection, with a focus on the utility of Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Methods
While several techniques can be employed to monitor the deprotection of t-Boc groups, ¹H NMR spectroscopy is highly effective due to its ability to provide unambiguous structural information and quantitative assessment of the reaction progress.[1][2] Other common methods include Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
| Analytical Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons, allowing for the identification of specific functional groups. | - Provides definitive evidence of t-Boc group removal by observing the disappearance of the characteristic tert-butyl proton signal.[1] - Allows for quantitative analysis of reaction completion.[2] - Offers structural information about the final product. | - Requires a relatively pure sample for clear analysis.[2] - The resulting amine salt may cause peak broadening in the NMR spectrum.[4] |
| Thin-Layer Chromatography (TLC) | Separates components of a mixture based on their polarity. | - Simple, rapid, and cost-effective method for monitoring reaction progress.[3][5] - The deprotected, more polar amine product will have a lower Retention Factor (Rf) than the t-Boc protected starting material.[1][3] | - Not quantitative. - Can be difficult to interpret if multiple products or impurities are present. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components of a mixture and determines their mass-to-charge ratio. | - Provides accurate assessment of reaction progress by quantifying starting material, product, and side products.[1][3] - Confirms the expected molecular weight of the deprotected product.[2] | - More complex and expensive than TLC and NMR. - Requires specialized equipment. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Can indicate the disappearance of the C=O stretch of the carbamate (B1207046) (around 1680-1720 cm⁻¹) and the appearance of N-H stretches.[2] | - Can be ambiguous as other functional groups may have overlapping signals.[2] - Not a quantitative method.[2] |
Experimental Workflow and Visualization
The general workflow for the t-Boc deprotection of an aminooxy PEG linker and its subsequent analysis involves the reaction setup, monitoring, work-up, and characterization of the final product.
Caption: Workflow for t-Boc deprotection and NMR confirmation.
Detailed Experimental Protocols
1. t-Boc Deprotection of Aminooxy PEG Linker
This protocol describes a general method for the deprotection of a t-Boc-aminooxy PEG linker using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[3][6]
-
Materials:
-
t-Boc-aminooxy PEG linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve the t-Boc-aminooxy PEG linker in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.[3]
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[1] The optimal concentration may vary depending on the specific substrate.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[3]
-
Monitor the reaction progress using TLC or LC-MS until the starting material is no longer detectable.[3]
-
Upon completion, remove the DCM and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate with toluene (B28343) (3x).[1] The product is the TFA salt of the aminooxy PEG linker.
-
(Optional Basic Work-up) To obtain the free amine, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution until CO₂ evolution ceases. Separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]
-
2. ¹H NMR Analysis for Confirmation of t-Boc Deprotection
This protocol outlines the steps for analyzing the deprotected product using ¹H NMR spectroscopy.
-
Materials:
-
Deprotected aminooxy PEG linker (as TFA salt or free amine)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on the solubility of the product)
-
NMR tube
-
-
Procedure:
-
Dissolve a small amount of the purified deprotected product in a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process and analyze the spectrum. The key indicator of successful deprotection is the disappearance of the sharp singlet corresponding to the nine protons of the tert-butyl group, which typically appears around 1.4 ppm.[1] The signals corresponding to the PEG backbone (typically a complex multiplet around 3.6 ppm) should remain.[7]
-
Interpreting NMR Data
The primary evidence for complete t-Boc deprotection in the ¹H NMR spectrum is the absence of the singlet at approximately 1.4 ppm.[1] Concurrently, shifts in the signals of protons adjacent to the newly formed free aminooxy group may be observed. It is important to note that if the product is analyzed as a TFA salt, the N-H proton signal may be broad or difficult to observe.[5]
By following these protocols and comparative guidelines, researchers can confidently confirm the successful deprotection of t-Boc-aminooxy PEG linkers, ensuring the quality and reactivity of these critical reagents for their downstream applications.
References
A Comparative Guide to the In Vitro Stability of Oxime Linkages in Antibody-Drug Conjugates
The stability of the linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical attribute for the safety and efficacy of an Antibody-Drug Conjugate (ADC). Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, the linker must be efficiently cleaved to release the payload upon internalization into the target cancer cell. This guide provides a comparative analysis of the in vitro stability of oxime linkages against other common cleavable and non-cleavable linkers used in ADC development, supported by experimental data and detailed protocols.
Linker Stability: A Head-to-Head Comparison
The choice of linker chemistry dictates the stability profile of an ADC. While various linkers are employed, they are broadly categorized by their cleavage mechanism. Here, we compare the oxime linkage, known for its robustness, against two other widely used chemistries: pH-sensitive hydrazones and thiol-reactive maleimides.
Oxime linkages are formed by the reaction of an aminooxy group with an aldehyde or ketone. They exhibit remarkable stability at physiological pH (pH 7.4), a crucial feature for preventing premature drug release in the bloodstream. Their cleavage is typically acid-catalyzed, making them suitable for payload release in the acidic environments of endosomes and lysosomes (pH 4.5-6.0).
Hydrazone linkers are also acid-sensitive but are generally less stable than oximes. Studies have shown that the rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that of a structurally similar hydrazone, highlighting the superior stability of the oxime bond.
Maleimide-based linkers, which form a thioether bond with cysteine residues on the antibody, present a different stability challenge. The resulting thiosuccinimide ring is susceptible to a retro-Michael reaction in plasma, where it can detach from the antibody and potentially bind to other circulating proteins like albumin. This can lead to significant off-target payload deconjugation.
Table 1: General Characteristics and Stability Comparison of ADC Linkers
| Linker Type | Linkage Chemistry | Stability at Physiological pH (7.4) | Primary Cleavage Mechanism | Key Stability Feature / Liability |
| Oxime | C=N-O | High | Acid-catalyzed hydrolysis | Highly stable in plasma; cleavable at low pH. |
| Hydrazone | C=N-NH | Moderate | Acid-catalyzed hydrolysis | pH-sensitive release, but less stable than oximes and prone to hydrolysis at neutral pH. |
| Maleimide (B117702) | Thioether (Thiosuccinimide) | Low to Moderate | Thiol exchange (retro-Michael) | Prone to premature payload loss in plasma; stability can be improved by ring hydrolysis. |
| Peptide | Amide | High | Proteolytic enzymes (e.g., Cathepsin B) | Stable in circulation; cleaved by enzymes abundant in the lysosome. |
| Disulfide | Disulfide | Moderate | Reduction (e.g., by Glutathione) | Cleaved in the reducing environment inside the cell. |
Quantitative Stability Data
Direct, head-to-head quantitative comparisons of different linker types under identical experimental conditions are sparse in the literature. The following table compiles representative data from various studies to illustrate the stability profiles.
Disclaimer: The data below are compiled from different studies using different antibodies, payloads, and analytical methods. Direct comparison should be made with caution. The values serve to illustrate the relative stability of each linker type.
Table 2: Representative Quantitative In Vitro Stability Data for Various ADC Linkers
| ADC Linker Type | Assay Condition | Time Point | % Intact ADC / Payload Remaining | Reference / Note |
| Oxime | Human Plasma, 37°C | 7 days | >95% | Based on qualitative reports of high stability. Specific ADC data is often proprietary. |
| Hydrazone | Human Plasma, 37°C | 24 hours | ~50% (t½ ≈ 24h) | Representative value for early-generation hydrazone linkers. |
| Maleimide (Standard) | Human Plasma, 37°C | 3 days | ~50% | Unstabilized maleimide linkers show significant payload loss. |
| Maleimide (Hydrolyzed) | Human Plasma, 37°C | 7 days | >80% | Ring-hydrolysis significantly improves stability by preventing the retro-Michael reaction. |
| Silyl Ether (Acid-cleavable) | Human Plasma, 37°C | 7 days | >70% (t½ > 7 days) | A newer acid-cleavable linker showing high plasma stability. |
Visualizing Linker Chemistry and Stability Assessment
To better understand the concepts discussed, the following diagrams illustrate the oxime linkage formation, a typical stability assessment workflow, and the comparative stability of different linkers.
Cleavable vs. Non-Cleavable PEG Linkers in Antibody-Drug Conjugate (ADC) Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of an Antibody-Drug Conjugate (ADC) is a multifaceted process where the linker, the bridge between the monoclonal antibody and the cytotoxic payload, plays a pivotal role in determining the therapeutic index. The choice between a cleavable and a non-cleavable Polyethylene Glycol (PEG) linker is a critical decision that profoundly impacts an ADC's stability, mechanism of action, efficacy, and toxicity profile. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation ADCs.
At a Glance: Key Differences Between Cleavable and Non-Cleavable PEG Linkers
| Feature | Cleavable PEG Linkers | Non-Cleavable PEG Linkers |
| Mechanism of Drug Release | Triggered by specific conditions in the tumor microenvironment or intracellularly (e.g., enzymes, pH, reducing agents). | Relies on the complete lysosomal degradation of the antibody backbone. |
| Released Payload | Typically the unmodified, potent parent drug. | The drug attached to the linker and an amino acid residue from the antibody. |
| Plasma Stability | Generally lower, with a potential for premature drug release. | Generally higher, leading to a more stable ADC in circulation. |
| Bystander Effect | High potential, as the released cell-permeable drug can kill neighboring antigen-negative tumor cells. | Low to negligible, as the released payload is typically charged and less membrane-permeable. |
| Therapeutic Window | Potentially narrower due to the risk of off-target toxicity from premature drug release. | Potentially wider due to enhanced stability and reduced off-target toxicity. |
| Ideal Application | Heterogeneous tumors with varying antigen expression. | Homogeneous tumors with high and uniform antigen expression. |
Delving Deeper: Mechanisms of Action
The fundamental difference between cleavable and non-cleavable linkers lies in how they release the cytotoxic payload.
Cleavable Linkers: These are designed to be stable in the systemic circulation but labile under specific physiological conditions prevalent in the tumor microenvironment or within cancer cells. This controlled release mechanism is advantageous for delivering the payload in its most potent, unmodified form. Common cleavage strategies include:
-
Enzyme-sensitive linkers: Often incorporating dipeptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like cathepsin B, which are upregulated in many tumor cells.
-
pH-sensitive linkers: Utilizing acid-labile moieties (e.g., hydrazones) that hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).
-
Glutathione-sensitive linkers: Employing disulfide bonds that are cleaved in the reducing intracellular environment, which has a higher glutathione (B108866) concentration than the bloodstream.
Non-Cleavable Linkers: These linkers form a stable covalent bond between the antibody and the drug. The release of the payload is entirely dependent on the proteolytic degradation of the antibody backbone after the ADC is internalized by the target cell and trafficked to the lysosome. This process releases the drug with the linker and a conjugated amino acid still attached.
Figure 1: Drug release mechanisms for cleavable and non-cleavable linkers.
Quantitative Performance Data: A Comparative Overview
Direct head-to-head comparisons of ADCs where the only variable is the linker (cleavable vs. non-cleavable) are limited in publicly available literature. The following tables present representative data compiled from various studies to illustrate the performance differences. Note: These data points may not be from studies using the same antibody, payload, or experimental conditions and should be interpreted as illustrative.
In Vitro Cytotoxicity (IC50 Values)
| ADC Construct (Representative) | Linker Type | Cell Line | Target Antigen | IC50 (M) | Reference(s) |
| mil40-16 (MMAE-based) | Cleavable (vc) | BT-474 | HER2 | Not explicitly stated, but used as a comparator for toxicity. | |
| mil40-15 (MMAE-based) | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ | |
| mil40-15 (Bystander) | Non-cleavable (Cys-linker) | MCF-7 (HER2-negative) | N/A | ~1 x 10⁻⁹ |
In Vivo Efficacy (Tumor Growth Inhibition)
| ADC Construct (Representative) | Linker Type | Tumor Model | Key Efficacy Outcome | Reference(s) |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer | Complete tumor regression in a portion of animals. | |
| ADC-MMAE-2 | Cleavable (azobenzene) | SUNE2 Xenograft | >90% Tumor Growth Inhibition (in combination with X-ray). | |
| C16 Site I-PEG6-C2-MMAD | Non-cleavable | BxPC3 Xenograft | Significant tumor growth inhibition. |
Pharmacokinetics
| ADC Analyte | Linker Type | Representative Half-Life (t½) | Representative Clearance (CL) | Reference(s) |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | ~3.4 - 12 days | ~0.10 - 0.9 L/day | |
| Unconjugated MMAE | Cleavable (vc) | Shorter than acMMAE | Higher than acMMAE | |
| ADC with Non-cleavable linker | Non-cleavable | Generally longer than cleavable counterparts | Generally lower than cleavable counterparts |
Systemic Toxicity (Meta-analysis of Clinical Trial Data)
A meta-analysis of clinical trials has suggested that ADCs with cleavable linkers are associated with a higher incidence of grade
The Strategic Role of Discrete PEG Linkers in Optimizing Antibody-Drug Conjugates
A Comparative Guide for Researchers and Drug Development Professionals
The design and selection of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing stability, pharmacokinetics, efficacy, and toxicity.[1] Among the diverse linker technologies, discrete polyethylene (B3416737) glycol (PEG) linkers have become an invaluable tool for optimizing ADC performance.[1] The hydrophilicity of PEG linkers helps mitigate aggregation of ADCs with hydrophobic payloads and can enhance the overall pharmacological properties of the conjugate.[1][2] This guide provides a comprehensive comparative analysis of discrete PEG linkers in ADC development, supported by experimental data and detailed methodologies.
Impact of Discrete PEG Linker Length on ADC Performance
The length of the discrete PEG linker is a key parameter that can be modulated to fine-tune the properties of an ADC. Monodisperse or discrete PEG (dPEG®) linkers, which have a defined number of PEG units, are favored over polydisperse mixtures because they lead to more homogeneous ADCs with improved batch-to-batch reproducibility and safety profiles.[1][3]
Physicochemical Properties and Stability
The incorporation of hydrophilic PEG linkers can counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[2][4] The length and architecture of the PEG linker are crucial for the physical and chemical stability of the ADC.[5] Studies have shown that both the drug-linker-polymer design and the nature of the antibody-linker bond are important for stability under thermal stress.[5] Amide-coupled ADCs with two pendant 12-unit PEG chains have demonstrated superior performance compared to those with a linear 24-unit PEG oligomer.[5]
Pharmacokinetics
The length of the PEG linker significantly influences the pharmacokinetic (PK) profile of an ADC.[1] Generally, increasing the PEG length leads to a decrease in systemic clearance and an increase in exposure.[1][6] This is attributed to the formation of a hydration shell around the ADC, which increases its hydrodynamic radius and reduces renal clearance.[4] This extended circulation time can lead to greater accumulation of the ADC in tumor tissue.[4] One study demonstrated that ADCs with PEGylated drug-linkers had greater plasma and tumor exposures compared to a non-PEGylated control ADC.[6]
In Vitro Cytotoxicity
The effect of PEG linker length on in vitro cytotoxicity can vary depending on the specific ADC components. While the primary role of the linker is to ensure stability and controlled drug release, its length can impact the efficiency of payload delivery to the target cell. In some cases, the insertion of longer PEG chains has been shown to reduce in vitro cytotoxicity.[1] For instance, compared to a conjugate with no PEG linker, the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively.[1] However, this potential trade-off between improved PK and reduced in vitro potency highlights the need for careful optimization for each specific ADC.[2]
In Vivo Efficacy
The enhanced pharmacokinetic properties conferred by PEG linkers often translate to improved in vivo efficacy.[1] The prolonged circulation and increased exposure of the ADC can lead to greater accumulation in the tumor tissue.[1] A study investigating the effect of PEG chain length on ADC efficacy in tumor-bearing mice found a significant correlation between PEG length and tumor growth inhibition.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to facilitate a clear comparison of the impact of discrete PEG linker length on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Cell Line | Targeting Moiety | PEG Linker Length | Fold Reduction in Cytotoxicity (compared to no PEG) | Reference |
| NCI-N87, BT-474 | Affibody | 4 kDa | 6.5 | [7] |
| NCI-N87, BT-474 | Affibody | 10 kDa | 22.5 | [7] |
Table 2: Impact of PEG Linker Length on In Vivo Efficacy
| Tumor Model | ADC | PEG Units in Linker | Tumor Weight Reduction (%) | Reference |
| L540cy Xenograft | MMAE-based | 0 (non-PEGylated control) | 11 | [6] |
| L540cy Xenograft | MMAE-based | 2 | 35-45 | [6] |
| L540cy Xenograft | MMAE-based | 4 | 35-45 | [6] |
| L540cy Xenograft | MMAE-based | 8 | 75-85 | [6] |
| L540cy Xenograft | MMAE-based | 12 | 75-85 | [6] |
| L540cy Xenograft | MMAE-based | 24 | 75-85 | [6] |
Visualizing Key Processes in ADC Development
To better understand the concepts discussed, the following diagrams illustrate the general structure of a PEGylated ADC, a typical workflow for its development, and the mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Linker Chemistry on ADC Therapeutic Index: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index—a measure of a drug's safety and efficacy—is a critical determinant in the development of Antibody-Drug Conjugates (ADCs). The linker, the chemical bridge connecting the monoclonal antibody to the potent cytotoxic payload, plays a pivotal role in defining this therapeutic window. An ideal linker must be stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently liberate the cytotoxic agent within the target tumor cells. This guide provides an objective comparison of different linker chemistries, supported by experimental data, to aid in the rational design and selection of linkers for novel ADCs.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
The primary classification of ADC linkers is based on their payload release mechanism: cleavable and non-cleavable. The choice between these two strategies has profound implications for an ADC's mechanism of action, efficacy, and safety profile.
Cleavable linkers are designed to be labile under specific physiological conditions that are more prevalent in the tumor microenvironment or within tumor cells. This targeted release can be triggered by:
-
Enzymes: Proteases like cathepsin B, which are often overexpressed in tumors, can cleave specific peptide sequences (e.g., valine-citrulline) in the linker.
-
pH: The acidic environment of endosomes and lysosomes (pH 4.5-6.5) can hydrolyze acid-labile linkers like hydrazones.
-
Redox environment: The higher intracellular concentration of reducing agents like glutathione (B108866) can break disulfide bonds within the linker.
A key advantage of cleavable linkers is their ability to induce a "bystander effect." Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cell and kill neighboring, antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors. However, a potential drawback is the risk of premature payload release in circulation, which can lead to systemic toxicity.
Non-cleavable linkers , such as those based on a thioether bond, are highly stable in circulation and do not have a specific trigger for cleavage. The payload is released only after the entire ADC is internalized and the antibody backbone is degraded by lysosomal proteases. This high stability generally translates to a lower risk of off-target toxicity and a more favorable safety profile. However, the released payload is typically an amino acid-linker-drug complex, which is often less membrane-permeable, thereby limiting the bystander effect.
Quantitative Comparison of Linker Chemistries
The following tables summarize preclinical data from various studies, comparing the performance of ADCs with different linker technologies. It is important to note that direct head-to-head comparisons with identical antibodies and payloads are not always available in the literature; therefore, these tables are compiled from multiple sources to provide a representative overview.
Table 1: Comparative Performance of ADCs with an Auristatin Payload (MMAE)
| Linker Type | Linker Chemistry | ADC Example (Antibody-Payload) | In Vitro Potency (IC50, ng/mL) | In Vivo Efficacy (Tumor Model) | Maximum Tolerated Dose (MTD, mg/kg) | Therapeutic Index (MTD/MED*) | Reference |
| Cleavable | Valine-Citrulline (vc) | Trastuzumab-vc-MMAE | ~10-50 | Significant tumor regression in HER2+ xenografts | ~3-10 | Moderate to High | |
| Non-cleavable | Thioether (mc) | Trastuzumab-mc-MMAE | ~50-200 | Tumor growth inhibition in HER2+ xenografts | >10 | High | |
| Cleavable | Novel Hydrophilic Linker | Proprietary Ab-LD343 (MMAE) | Not specified | Superior tumor regression vs. vc-MMAE | ~4-fold higher than vc-MMAE | Significantly Expanded |
*Minimum Effective Dose (MED) can vary between studies; therefore, the therapeutic index is presented qualitatively.
Table 2: Comparative Performance of ADCs with a Maytansinoid Payload (DM1/DM4)
| Linker Type | Linker Chemistry | ADC Example (Antibody-Payload) | In Vitro Potency (IC50, nM) | In Vivo Efficacy (Tumor Model) | Maximum Tolerated Dose (MTD, mg/kg) | Therapeutic Index (MTD/MED*) | Reference |
| Cleavable | Disulfide | Anti-CD22-SPP-DM1 | ~0.1-1 | Tumor growth inhibition | ~20 | Moderate | |
| Non-cleavable | Thioether (SM |
Safety Operating Guide
Comprehensive Safety and Handling Guide for t-Boc-Aminooxy-PEG12-acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for t-Boc-Aminooxy-PEG12-acid.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is largely unavailable, a cautious approach is critical. The recommendations below are based on general best practices for handling carboxylic acids and PEGylated compounds, as well as information from the available Safety Data Sheet (SDS)[1].
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For all procedures that may generate dust or aerosols, use a certified chemical fume hood to minimize inhalation of vapors[2][3].
-
Ensure that eyewash stations and safety showers are readily accessible[2].
Personal Protective Equipment Summary:
A comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection[2][3][4]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Inspect gloves for any signs of degradation or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal[2][3][4]. |
| Body Protection | A fully fastened laboratory coat. For larger quantities, an impervious apron is recommended. | Provides a barrier against accidental spills and contact with skin[2][3]. |
| Respiratory Protection | Use in a well-ventilated area or fume hood is typically sufficient. For large spills or inadequate ventilation, a NIOSH/MSHA approved respirator may be necessary[2][5]. | To minimize the inhalation of any potential vapors or aerosols, all handling should ideally be performed within a certified chemical fume hood[3]. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects[3]. |
Experimental Protocols: Handling and Storage
Safe Handling Practices:
-
Avoid direct contact with skin and eyes[2].
-
Do not breathe in dust or vapors[2].
-
When transferring the substance, do so carefully to avoid generating dust or aerosols[3].
-
After handling, decontaminate all work surfaces with a suitable cleaning agent[3].
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place[5].
-
Keep away from strong oxidizing agents[5].
Spill and Emergency Procedures
Small Spills:
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.
Large Spills:
-
Evacuate the area immediately[2].
-
Do not attempt to clean up large spills without proper training and equipment[2].
-
Contact your institution's environmental health and safety department or emergency services.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
Waste Segregation and Disposal:
-
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, should be treated as hazardous waste[2].
-
Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container[3].
-
While polyethylene (B3416737) glycol itself is considered biodegradable, the overall compound should be handled with care due to its other functional groups and the lack of specific environmental impact data[8][9].
-
Dispose of the chemical waste through a licensed chemical waste disposal contractor. Always comply with local, state, and federal regulations[9][10][11][12].
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.kyberlife.com [cdn.kyberlife.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. leelinework.com [leelinework.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 187848-68-6 | BroadPharm [broadpharm.com]
- 7. t-Boc-Aminooxy-PEG12-NHS ester | BroadPharm [broadpharm.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. acs.org [acs.org]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. Chemical Waste | Removal, Treatment and Disposal | CSG [csg.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
